AZ5576
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H24FN3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
cis-(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)-2-pyridinyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1 |
InChI 键 |
QNWXRLPZIFMTBK-DOTOQJQBSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AZ5576: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in various malignancies, particularly those driven by the overexpression of short-lived oncoproteins such as MYC and the anti-apoptotic protein Mcl-1.[2][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[2][5] P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[1][7]
This compound competitively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAPII at Ser2. This inhibition of Ser2 phosphorylation leads to a stall in transcriptional elongation, resulting in the premature termination of transcription for a significant subset of genes.[1] Consequently, the expression of proteins with short mRNA and protein half-lives, such as the key oncogene MYC and the anti-apoptotic protein Mcl-1, is rapidly and dramatically reduced.[1][2][3][5] The depletion of these critical survival proteins ultimately triggers cell cycle arrest and apoptosis in cancer cells.[1][2][5]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| CDK9 IC50 | <5 nM | Biochemical Enzyme Assay | [1][3][4] |
| pSer2-RNAPII IC50 | 96 nM | Cell-Based Assay | [3][4] |
| Cell Line | Cancer Type | Reported Effect | Reference |
| MV411 | Acute Myeloid Leukemia (AML) | Rapid decrease in pSer2-RNAPII, loss of Mcl-1 mRNA and protein, caspase-3 activation, and loss of cell viability. | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Non-Hodgkin Lymphoma | Inhibition of growth in vitro and in vivo, downregulation of Mcl-1 and MYC mRNA and protein. | [2][5] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Induction of rapid caspase activation and loss of viability. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
Western Blotting for Mcl-1, MYC, and pSer2-RNAPII
This protocol is designed to assess the protein levels of key downstream targets of this compound.
-
Cell Lysis:
-
Treat cancer cell lines (e.g., MV411, DLBCL cell lines) with varying concentrations of this compound or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, MYC, pSer2-RNAPII, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in their respective growth media.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations for 72 hours. Include a vehicle control (DMSO).
-
-
Viability Assessment:
-
Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate into a measurable signal.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Quantitative Real-Time PCR (qPCR) for Mcl-1 and MYC mRNA Levels
This protocol is employed to quantify the changes in mRNA expression of Mcl-1 and MYC following treatment with this compound.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or DMSO for the desired time points.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for Mcl-1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for Assessing this compound Activity
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 7. benchchem.com [benchchem.com]
AZ5576: A Technical Guide to a Highly Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a fundamental process in gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcription of many genes, including those encoding anti-apoptotic proteins and oncogenes with short half-lives, such as Mcl-1 and MYC.[1][2][3] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[2] AZ5576 is a potent and highly selective small molecule inhibitor of CDK9, demonstrating significant potential for targeted cancer therapy.[4][5] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound and its clinical congener, AZD4573, have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of their efficacy and selectivity.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Process | Assay Type | IC50 Value | Reference |
| CDK9 Enzyme Activity | Biochemical Assay | <5 nM | [4][5] |
| pSer2-RNAPII Inhibition | Cellular Assay | 96 nM | [1][6] |
Table 2: Kinase Selectivity Profile of AZD4573 (Clinical Congener of this compound)
| Kinase | IC50 (nM) |
| CDK9 | <4 |
| CDK1 | 117 |
| CDK2 | 52 |
| CDK3 | 23 |
| CDK4 | 499 |
| CDK5 | 1270 |
| CDK6 | 363 |
| CDK7 | 1370 |
| CDK12 | 8070 |
| Data for AZD4573 is presented as a proxy for this compound's selectivity profile.[7] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of RNAPII at Ser2, leading to a stall in transcriptional elongation.[4][5] Consequently, the transcription of genes with short-lived mRNAs, such as the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC, is suppressed.[3] The depletion of these critical survival proteins induces apoptosis in cancer cells, particularly those dependent on high levels of Mcl-1 and MYC for their survival.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ch.promega.com [ch.promega.com]
The Role of CDK9 in Transcriptional Elongation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical serine/threonine kinase that functions as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, which also comprises a regulatory cyclin T subunit (T1, T2a, or T2b), is a master regulator of RNA Polymerase II (Pol II) dependent transcription.[1][2] Its primary role is to phosphorylate key negative elongation factors and the C-terminal domain (CTD) of Pol II, thereby releasing Pol II from a state of promoter-proximal pausing. This transition is a pivotal rate-limiting step for the productive elongation of messenger RNAs for a vast number of protein-coding genes, including many short-lived proto-oncogenes and anti-apoptotic proteins.[3][4] Given its central role in gene expression, the dysregulation of CDK9 activity is implicated in numerous pathologies, most notably cancer and viral infections like HIV-1, making it a highly attractive target for therapeutic intervention.[5][6] This guide provides an in-depth overview of CDK9's mechanism, regulation, key substrates, and its role in disease, supplemented with quantitative data and detailed experimental methodologies.
The Core Mechanism: Overcoming Promoter-Proximal Pausing
Shortly after transcription initiation, RNA Polymerase II often pauses approximately 20-60 nucleotides downstream of the transcription start site (TSS).[7] This pausing is a major checkpoint in gene expression and is mediated by the concerted action of two negative elongation factors: the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[8][9]
-
DSIF , a heterodimer of Spt4 and Spt5, binds to Pol II.[10]
-
NELF then associates with the Pol II/DSIF complex, creating a stable, paused state that prevents further transcript elongation.[8][11]
The release from this paused state into productive elongation is triggered by the recruitment and activity of the P-TEFb complex.[12] CDK9, the kinase subunit of P-TEFb, phosphorylates three main substrates to dismantle the pause complex:
-
The Spt5 subunit of DSIF : This phosphorylation converts DSIF from a negative elongation factor into a positive one, which then promotes transcription processivity.[7][9]
-
The NELF-E subunit of NELF : Phosphorylation of NELF leads to its dissociation from the transcription complex, removing the primary block to elongation.[7][9]
-
Serine 2 (Ser2) of the Pol II CTD : The C-terminal domain of the largest subunit of Pol II consists of multiple repeats of the heptapeptide (B1575542) YSPTSPS.[13] CDK9-mediated phosphorylation of Ser2 residues (Ser2P) creates a binding platform for various factors involved in transcript elongation and mRNA processing, such as splicing and polyadenylation machinery.[14][15]
This series of phosphorylation events effectively transitions the early elongation complex into a highly processive state, ensuring the synthesis of full-length transcripts.[16]
Figure 1: CDK9/P-TEFb mediates the release of promoter-proximally paused RNA Polymerase II.
Regulation of CDK9 Activity
To ensure precise control over gene expression, the kinase activity of P-TEFb is tightly regulated. The primary mechanism of inhibition involves the sequestration of P-TEFb into a large, inactive ribonucleoprotein complex known as the 7SK snRNP.[2][17]
This complex consists of:
-
7SK small nuclear RNA (7SK snRNA) : A non-coding RNA that acts as a scaffold.[18]
-
HEXIM1/2 (Hexamethylene bisacetamide-inducible protein 1/2) : A protein that directly inhibits CDK9 kinase activity.[17]
-
LARP7 and MePCE : Proteins that stabilize the 7SK snRNA.
The association of P-TEFb with the 7SK snRNP is dependent on the phosphorylation of CDK9's T-loop at threonine 186 (Thr186), a modification necessary for its basal kinase activity.[19] Various cellular signals, such as stress or developmental cues, can trigger the release of active P-TEFb from this inhibitory complex. This release allows P-TEFb to be recruited to target genes, often by bromodomain-containing protein 4 (BRD4) or other transcription factors, to stimulate elongation.[4][18]
Further regulation occurs through other post-translational modifications. For instance, CDK7, the CDK-activating kinase (CAK), is responsible for the activating phosphorylation of CDK9 at Thr186.[19]
Figure 2: Regulation of P-TEFb activity through sequestration in the 7SK snRNP complex.
Quantitative Data: CDK9 Inhibitor Potency
The development of small molecule inhibitors targeting CDK9 is a major focus in oncology and virology research. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity in vitro. A lower IC50 value indicates higher potency. The selectivity profile against other kinases, particularly other CDKs, is also a critical parameter.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM for other kinases) | Reference |
| NVP-2 | < 0.514 | Highly selective for CDK9/CycT | [3][13] |
| JSH-150 | 1 | Highly selective for CDK9 | [3] |
| IIIM-290 | 1.9 | CDK1 (4.9), CDK4 (22.5), CDK6 (45) | [20] |
| AZD4573 | < 4 | High selectivity vs other CDKs | [3] |
| SNS-032 (BMS-387032) | 4 | CDK2 (38), CDK7 (29) | [13] |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs | [3] |
| KB-0742 | 6 | >100-fold selectivity against cell-cycle CDKs (CDK1-6) | [3][20] |
| Atuveciclib (BAY-1143572) | 13 | >50-fold selective over other CDKs | [3] |
| Roniciclib (BAY 1000394) | 5-25 | Pan-CDK inhibitor (CDK1-4, CDK7) | [20] |
| Riviciclib (P276-00) | 20 | CDK1 (79), CDK4 (63) | [3] |
| LDC000067 | 44 | >55-fold selectivity over CDK2/1/4/6/7 | [3] |
Experimental Protocols
Studying CDK9 function requires a combination of biochemical and genome-wide techniques. Below are summarized methodologies for key experiments.
In Vitro CDK9 Kinase Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against CDK9 and for studying its substrate specificity.
Objective: To measure the phosphorylation of a substrate by recombinant CDK9/Cyclin T1 and assess the effect of an inhibitor.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
Kinase Substrate: A peptide derived from the Pol II CTD (e.g., Cdk7/9tide) or a full-length protein substrate.
-
ATP: Often used at a concentration near the Km for CDK9 (~10 µM).[13]
-
Kinase Assay Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1][13]
-
Test Inhibitor: Serially diluted in 100% DMSO.
-
Detection System: e.g., ADP-Glo™ Kinase Assay Kit (Promega), which measures ADP production via a luciferase-based reaction, or [γ-³²P]ATP for autoradiographic detection.
Procedure (summarized from ADP-Glo™ protocol): [1][13]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of CDK9/Cyclin T1 enzyme and a substrate/ATP mix in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the enzyme solution. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.[1][21]
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: Generalized workflow for an in vitro CDK9 kinase inhibitor assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide location of DNA-binding proteins, such as RNA Pol II and CDK9, providing a snapshot of their occupancy across genes.
Objective: To identify the genomic regions occupied by RNA Pol II or CDK9 under specific cellular conditions.
Procedure (summarized from ENCODE protocol): [22][23]
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 100-500 bp.
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-CDK9 or anti-PolII-Ser2P).
-
Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the captured complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome to identify regions of enrichment (peaks), which correspond to the protein's binding sites.
Global Run-On Sequencing (GRO-seq)
GRO-seq maps the position of transcriptionally engaged RNA polymerases across the genome, providing a direct measure of real-time transcriptional activity.[7][24] This is particularly useful for studying the effects of CDK9 inhibition on Pol II pausing and elongation dynamics.
Objective: To measure nascent transcription and map the locations of active RNA polymerases genome-wide.
Procedure (summarized): [10][12]
-
Nuclei Isolation: Isolate nuclei from cells and keep them at a low temperature to halt transcription.
-
Nuclear Run-On: Resuspend nuclei in a reaction buffer containing brominated nucleotides (e.g., Br-UTP). Incubating at 30°C allows transcriptionally engaged polymerases to resume elongation, incorporating the Br-UTP into the nascent RNA.
-
RNA Extraction and Immunopurification: Extract the total nuclear RNA. Use an antibody against BrdU (which recognizes Br-U) to specifically immunoprecipitate the newly synthesized, bromine-labeled nascent RNA.
-
Library Preparation and Sequencing: Convert the purified nascent RNA into a cDNA library suitable for high-throughput sequencing.
-
Data Analysis: Map the sequencing reads to the genome. The density of reads indicates the locations and levels of transcriptionally active polymerases. This allows for the calculation of a "pausing index" (the ratio of read density at the promoter to the gene body) to quantify the extent of promoter-proximal pausing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Run-On Sequencing (GRO-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Global Run-On Sequencing (GRO-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Global Run-on Sequencing (GRO-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Substrate Specificity of the Kinase P-TEFb towards the RNA Polymerase II C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-TEFb: The master regulator of transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Profiling RNA Polymerase II Using the Fast Chromatin Immunoprecipitation Method | Springer Nature Experiments [experiments.springernature.com]
- 17. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 19. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. encodeproject.org [encodeproject.org]
- 22. P-TEFb Regulates Transcriptional Activation in Non-coding RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
AZ5576: A Technical Guide to its Mechanism of Action and Effects on RNA Polymerase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex. By targeting CDK9, this compound effectively modulates the transcriptional machinery, primarily by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This action leads to a cascade of downstream effects, including the suppression of key anti-apoptotic and oncogenic proteins, ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on RNA Polymerase II, and detailed protocols for key experimental assays used to characterize its activity.
Introduction
Transcription, the process of converting DNA into RNA, is a fundamental cellular process. A key regulatory step in transcription is the transition from initiation to productive elongation, a process governed by the phosphorylation state of the large subunit of RNA Polymerase II. The C-terminal domain (CTD) of RNA Pol II contains multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, with phosphorylation of Serine 2 (Ser2) being a crucial signal for transcriptional elongation.[1][2]
Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb is responsible for phosphorylating Ser2 of the RNA Pol II CTD, as well as negative elongation factors such as DSIF and NELF, thereby releasing promoter-proximal pausing and enabling productive transcription elongation.[3] In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins, making the transcriptional machinery an attractive therapeutic target.
This compound has emerged as a potent and selective inhibitor of CDK9. Its mechanism of action centers on the direct inhibition of CDK9's kinase activity, leading to a global decrease in RNA Pol II Ser2 phosphorylation and subsequent downregulation of critical survival proteins. This guide will delve into the specifics of this compound's effects on RNA Polymerase II and provide detailed methodologies for its investigation.
Mechanism of Action of this compound
The primary molecular target of this compound is CDK9. By inhibiting CDK9, this compound disrupts the function of the P-TEFb complex, which is a master regulator of transcriptional elongation.
Inhibition of RNA Polymerase II Ser2 Phosphorylation
The hallmark of this compound activity is the reduction of phosphorylation at the Serine 2 position of the RNA Polymerase II CTD (pSer2-RNAPII). This phosphorylation event is essential for the recruitment of elongation and RNA processing factors, allowing for efficient transcript elongation. Inhibition of CDK9 by this compound leads to a dose-dependent decrease in pSer2-RNAPII levels.[4]
Downstream Effects on Gene Expression
The inhibition of transcriptional elongation by this compound has profound effects on the expression of genes with short-lived mRNAs, particularly those encoding anti-apoptotic proteins and oncoproteins. Notably, this compound treatment leads to the rapid downregulation of Mcl-1 and MYC mRNA and protein levels.[4] The suppression of these key survival and proliferation drivers is a major contributor to the pro-apoptotic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| CDK9 IC50 | <5 nM | Enzymatic Assay | [4] |
| pSer2-RNAPII IC50 | 96 nM | Cellular Assay | [4] |
Table 1: In vitro potency of this compound.
| Cell Line | Treatment | Effect | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | This compound | Inhibition of growth in vitro and in vivo | [4] |
| DLBCL | This compound | Dose-dependent downregulation of Mcl-1 and MYC | [4] |
| MYC-expressing cell lines | This compound | Enhanced susceptibility | [4] |
Table 2: Cellular effects of this compound in cancer models.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in inhibiting RNA Polymerase II-mediated transcription.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound. These protocols are based on methodologies reported in studies investigating CDK9 inhibitors.
Immunoblotting for Phosphorylated RNA Polymerase II, Mcl-1, and MYC
Objective: To determine the effect of this compound on the protein levels of pSer2-RNAPII, Mcl-1, and MYC.
Materials:
-
Cancer cell lines (e.g., DLBCL cell lines)
-
This compound
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNA Polymerase II (Ser2)
-
Rabbit anti-Mcl-1
-
Rabbit anti-MYC
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (RT-qPCR) for Mcl-1 and MYC mRNA
Objective: To quantify the effect of this compound on the mRNA expression levels of MCL1 and MYC.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for MCL1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes and the housekeeping gene, and cDNA template.
-
qPCR Program: Run the qPCR reaction on a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data and calculate the relative expression of MCL1 and MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
RNA-Sequencing (RNA-Seq)
Objective: To perform a global analysis of gene expression changes induced by this compound.
Procedure:
-
RNA Extraction and Quality Control: Extract high-quality total RNA from treated and control cells. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify affected biological processes and pathways.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[5]
Conclusion
This compound is a potent and selective CDK9 inhibitor that effectively disrupts transcriptional elongation by inhibiting the phosphorylation of RNA Polymerase II at Serine 2. This mechanism of action leads to the downregulation of key oncogenes and anti-apoptotic proteins, such as MYC and Mcl-1, ultimately inducing apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and other CDK9 inhibitors, facilitating further drug development and a deeper understanding of transcriptional regulation in cancer.
References
- 1. P-TEFb, a Cyclin-Dependent Kinase Controlling Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An RNA-Seq Data Analysis Pipeline. | Semantic Scholar [semanticscholar.org]
- 3. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
AZ5576: A Technical Guide to a Selective CDK9 Inhibitor in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ5576, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its preclinical applications in the context of hematological malignancies. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, provides illustrative experimental workflows and signaling pathways, and details the methodologies employed in the evaluation of this compound.
Core Mechanism of Action
This compound is a potent, selective, and orally bioavailable inhibitor of CDK9, a serine/threonine kinase that plays a critical role in the regulation of transcriptional elongation.[1][2] CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSer2-RNAPII).[1][2] This phosphorylation event is crucial for the transition from abortive to productive transcriptional elongation of many genes, particularly those with short-lived mRNA transcripts and proteins that are critical for cancer cell survival and proliferation.
The primary anti-cancer mechanism of this compound in hematological malignancies stems from its ability to inhibit CDK9, leading to a rapid, dose-dependent decrease in pSer2-RNAPII.[1][2] This transcriptional repression disproportionately affects oncoproteins with high rates of turnover, such as the anti-apoptotic protein Mcl-1 and the proto-oncogenic transcription factor Myc.[2][3] The subsequent downregulation of Mcl-1 and Myc protein levels disrupts critical survival and proliferation signaling, ultimately leading to the activation of caspase-3 and programmed cell death (apoptosis) in susceptible cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in various hematological malignancy models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| CDK9 Enzymatic IC50 | <5 nM | Enzyme Assay | [1][2][4] |
| Cellular pSer2-RNAPII IC50 | 96 nM | Cellular Assay | [1][2] |
Table 2: In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines
| Malignancy Type | Responsive Cell Lines / Total Screened | Potency (IC50) | Key Observations | Reference |
| Acute Myeloid Leukemia (AML) | 16 / 20 | Not specified | Rapid induction of caspase activation and loss of viability. | [1] |
| Multiple Myeloma (MM) | 10 / 19 | Not specified | Maintained activity in the presence of protective cytokines or bone marrow stromal cells. | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 8 / 13 | Not specified | Inhibition of growth in vitro, independent of cell-of-origin. | [1][3] |
| Non-Hodgkin Lymphoma (NHL) | 19 / 35 | <520 nM | >55% maximum caspase activation after 6 hours of treatment. | [2] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment Regimen | Outcome | Key Findings | Reference |
| OCILY10 Xenograft (ABC-DLBCL) | Intermittent dosing | 79% Tumor Growth Inhibition (TGI) | Significant anti-tumor activity correlated with short-term reduction of pSer2-RNAPII in tumors. | [2] |
| OCILY10 Xenograft (ABC-DLBCL) | Combination with Acalabrutinib (BTK inhibitor) | 199% TGI (tumor regression) | Enhanced anti-tumor effect compared to single agents. | [2] |
| Eµ-Myc Transgenic Mouse (B-cell Lymphoma) | Not specified | >50 day increase in median overall survival | Potent induction of apoptosis in vivo. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.
Caption: this compound inhibits CDK9, blocking transcriptional elongation of key survival genes.
Caption: A typical workflow for the preclinical assessment of this compound.
Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound. These are generalized protocols based on the available literature; specific details such as antibody concentrations and primer sequences would require access to the full-text publications.
Cell Viability Assays
-
Objective: To determine the effect of this compound on the viability of hematological cancer cell lines.
-
Methodology:
-
Seed hematological malignancy cell lines (e.g., MV4-11 for AML, OCI-LY10 for DLBCL) in 96-well plates at an appropriate density.
-
Treat cells with a concentration range of this compound or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology (Caspase-Glo® 3/7 Assay):
-
Seed cells in 96-well plates and treat with this compound as described for viability assays.
-
After the desired treatment time (e.g., 6, 12, 24 hours), add Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure luminescence, which is proportional to caspase-3/7 activity.
-
-
Methodology (Flow Cytometry with Annexin V/PI Staining):
-
Treat cells with this compound for the desired duration.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Western Blotting
-
Objective: To analyze the protein expression levels of key pathway members.
-
Methodology:
-
Treat cells with this compound and harvest cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against pSer2-RNAPII, Mcl-1, Myc, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative PCR (qPCR)
-
Objective: To measure the mRNA expression levels of target genes.
-
Methodology:
-
Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for MCL1, MYC, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human hematological cancer cells (e.g., OCI-LY10) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID).
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally according to a predetermined intermittent dosing schedule.
-
Monitor tumor volume regularly using caliper measurements.
-
At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for pSer2-RNAPII).
-
For survival studies, monitor mice until a predetermined endpoint is reached.
-
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound in hematological malignancy research. The potent and selective inhibition of CDK9 by this compound, leading to the downregulation of key survival proteins, represents a promising therapeutic strategy for this group of cancers.[1]
References
AZ5576 for MYC-Expressing Lymphoma: A Technical Guide
Executive Summary: The dysregulation of the MYC oncogene is a primary driver in the pathogenesis of aggressive lymphomas, such as Diffuse Large B-Cell Lymphoma (DLBCL). MYC orchestrates a broad transcriptional program essential for cell growth, proliferation, and survival. This activity is critically dependent on the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), a complex whose catalytic core is Cyclin-Dependent Kinase 9 (CDK9). AZ5576 is a potent, selective, and orally bioavailable inhibitor of CDK9. By targeting CDK9, this compound effectively disrupts the transcriptional machinery required by MYC, leading to the downregulation of key survival proteins, including MYC itself and the anti-apoptotic factor MCL-1. Preclinical studies demonstrate that this compound induces apoptosis and inhibits tumor growth in a variety of MYC-expressing lymphoma models, both in vitro and in vivo, providing a strong rationale for the clinical development of CDK9 inhibitors in this setting.
Introduction to MYC, CDK9, and this compound
The Role of MYC in Lymphomagenesis
The MYC transcription factor is a master regulator of gene expression, influencing up to 15% of the global transcriptome to control a vast network of cellular processes.[1] Its functions include driving cellular proliferation, metabolic reprogramming, and inhibiting apoptosis.[2] In many aggressive lymphomas, genetic alterations such as chromosomal translocations, amplifications, or mutations lead to the constitutive overexpression and activation of MYC.[2][3] This "MYC addiction" renders cancer cells highly dependent on the continuous expression of MYC and its downstream targets for their survival, making it a prime therapeutic target.[1][3]
CDK9 as a Therapeutic Target in MYC-Driven Cancers
Directly targeting the MYC protein has proven challenging. An alternative strategy is to target its essential cofactors. MYC's ability to drive transcription relies on its recruitment of P-TEFb, which consists of CDK9 and a cyclin T partner.[4][5] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII), a critical step that allows RNAPII to transition from promoter-proximal pausing to productive transcriptional elongation.[6][7] Genes with short-lived mRNA transcripts and labile proteins, such as MYC and the anti-apoptotic gene MCL1, are particularly sensitive to the inhibition of this process.[8][9] Therefore, inhibiting the kinase activity of CDK9 presents a powerful indirect approach to disrupt the MYC oncogenic program.[2][4]
This compound: A Selective CDK9 Inhibitor
This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of CDK9.[6][7][8] It demonstrates robust inhibition of CDK9 enzymatic activity and has been extensively evaluated in preclinical models of hematological malignancies, particularly MYC-expressing lymphomas.[4][6] Its high selectivity for CDK9 minimizes off-target effects associated with less specific CDK inhibitors.[7][10] The clinical congener of this compound, AZD4573, has entered early-stage clinical trials for hematological malignancies.[11]
Mechanism of Action of this compound
Inhibition of the CDK9/P-TEFb Complex and Transcriptional Elongation
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK9.[7] This prevents the CDK9/cyclin T complex from phosphorylating its key substrate, the Serine 2 residue of the RNAPII C-terminal domain.[6][12] The lack of pSer2-RNAPII stalls transcriptional elongation, leading to a rapid depletion of mRNAs with short half-lives.[8][9]
Dual Impact on MYC and MCL-1 Expression
Treatment with this compound results in a rapid, dose-dependent decrease in both mRNA and protein levels of MYC and MCL-1 in lymphoma cells.[4][8][12] The effect on MYC is multifaceted; in addition to transcriptional suppression, this compound promotes the turnover of the MYC protein by decreasing phosphorylation at the stabilizing Serine 62 residue.[4][5] The concurrent downregulation of the critical anti-apoptotic protein MCL-1 is a key driver of the pro-apoptotic activity of this compound, as lymphoma cells are often dependent on MCL-1 for survival.[6][11] This dual targeting of two critical oncogenic nodes—proliferation (MYC) and survival (MCL-1)—underlies the potent anti-tumor effect of CDK9 inhibition.
Preclinical Efficacy Data
This compound has demonstrated significant anti-tumor activity across a range of preclinical models of MYC-expressing non-Hodgkin lymphoma (NHL).
In Vitro Activity in Lymphoma Cell Lines
This compound induces rapid cell death in a diverse set of hematological cancer cell lines.[6] In a broad screening of NHL cell lines, approximately half were found to be sensitive to this compound treatment, with MYC-expressing lines showing particular susceptibility.[4][8][9] This sensitivity is characterized by potent induction of apoptosis and loss of cell viability.[8][9]
Table 1: Summary of In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference(s) |
|---|---|---|---|
| CDK9 Enzyme Inhibition (IC50) | <5 nM | Biochemical Assay | [6][7][8][12] |
| pSer2-RNAPII Inhibition (IC50) | 96 nM | Cellular Assay | [6][8][9] |
| Potency in Sensitive NHL Cell Lines | <520 nM | Cell Viability Assay | [8][9] |
| Sensitive DLBCL Cell Lines | 8 of 13 tested | Cell Viability Assay | [6] |
| Sensitive NHL Cell Lines | 19 of 35 tested | Caspase Activation Assay | [8][9] |
| Effect on mRNA/Protein (1 µM, 24h) | Reduction of MYC & MCL-1 | DLBCL Cell Lines |[12] |
In Vivo Anti-Tumor Activity in Lymphoma Models
The potent in vitro activity of this compound translates to significant anti-tumor efficacy in vivo.[4] Intermittent dosing schedules have proven effective in multiple xenograft models, highlighting the therapeutic potential of transient CDK9 inhibition.[6][8]
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Treatment | Efficacy Endpoint | Result | Reference(s) |
|---|---|---|---|---|
| OCILY10 DLBCL Xenograft | This compound (single agent) | Tumor Growth Inhibition (TGI) | 79% | [8] |
| OCILY10 DLBCL Xenograft | This compound + Acalabrutinib (BTKi) | Tumor Growth Inhibition (TGI) | 199% (Tumor Regression) | [8] |
| Eµ-Myc Transgenic Mouse | this compound | Overall Survival | >50 day increase in median survival |[8] |
Key Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the activity of this compound.
Cell Viability and Apoptosis Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound on lymphoma cell lines.
Protocol: Cell Viability (e.g., CellTiter-Glo®)
-
Cell Plating: Seed lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 50 µL of complete culture medium.
-
Compound Addition: Prepare a 2x serial dilution of this compound in culture medium and add 50 µL to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader. Data is normalized to vehicle-treated controls to calculate percent viability and determine IC50 values.
Protocol: Apoptosis (e.g., Annexin V/PI Flow Cytometry)
-
Treatment: Treat 1x106 cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvest: Harvest cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cell populations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Spotlight on New Therapeutic Opportunities for MYC-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 11. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
discovery and development of AZ5576
The compound "AZ5576" could not be definitively identified in publicly available scientific literature and drug development databases.
Extensive searches for "this compound" did not yield specific information regarding its discovery, development, mechanism of action, or any associated experimental data. This suggests that "this compound" may be:
-
An internal or preclinical compound designation that has not yet been disclosed in publications or public forums. Pharmaceutical companies often use internal codes for compounds during early-stage research and development.
-
A typographical error, and a different compound was intended.
-
A discontinued (B1498344) compound with very limited and non-indexed information.
Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in AstraZeneca's portfolio, it is recommended to consult public databases such as PubMed, ClinicalTrials.gov, and the AstraZeneca corporate website for information on their publicly disclosed pipeline and research.
If "this compound" is a known internal compound, access to internal company databases and documentation would be required to fulfill this request.
The Therapeutic Potential of Selective CDK9 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical and druggable target in oncology. As the catalytic engine of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. Cancer cells, particularly those driven by the overexpression of short-lived oncoproteins such as MYC and the anti-apoptotic protein MCL-1, exhibit a profound addiction to this transcriptional machinery. Selective inhibition of CDK9 offers a promising therapeutic strategy to disrupt the continuous production of these key survival proteins, leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides an in-depth overview of the therapeutic potential of selective CDK9 inhibition, presenting key preclinical and clinical data, detailed experimental protocols for inhibitor characterization, and visualizations of the core signaling pathways and experimental workflows.
The Central Role of CDK9 in Transcriptional Regulation
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex.[1] The primary function of P-TEFb is to phosphorylate the serine 2 residue within the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2] This phosphorylation event is a critical checkpoint for productive transcriptional elongation. In the absence of CDK9 activity, RNAP II remains paused at the promoter region of many genes, effectively halting the synthesis of messenger RNA (mRNA).[2][3]
Cancer cells often hijack this fundamental process to ensure the high-level expression of oncogenes and survival factors.[4] Key among these are the MYC oncogene and the anti-apoptotic protein MCL-1, both of which have short half-lives and require constant transcriptional replenishment.[1][2] By selectively inhibiting CDK9, the production of these critical proteins is suppressed, leading to an "oncogenic shock" and subsequent cancer cell death.[4][5]
Quantitative Data on Selective CDK9 Inhibitors
A growing number of selective CDK9 inhibitors are under preclinical and clinical investigation. Their potency and selectivity are key parameters in determining their therapeutic window. The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of several notable selective CDK9 inhibitors.
Table 1: In Vitro Potency and Selectivity of Selective CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| NVP-2 | 0.514 | Highly selective for CDK9/CycT.[5] |
| JSH-150 | 1 | Highly selective for CDK9.[5] |
| AZD4573 | <4 | High selectivity versus other kinases, including other CDK family members.[6][7] |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs.[5] |
| KB-0742 | 6 | Potent and selective inhibitor of CDK9/cyclin T1.[5] |
| Enitociclib (VIP152) | 3 | At least 50-fold selectivity against other CDKs.[5] |
| Atuveciclib (BAY-1143572) | 13 | Ratio of IC50 for CDK2/CDK9 is ~100. Also inhibits GSK3α/β.[5] |
| LDC000067 | 44 | >55-fold selectivity over CDK2/1/4/6/7.[5] |
Table 2: In Vivo Efficacy of Selective CDK9 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| KB-0742 | MV4-11 (AML) Xenograft | 60 mg/kg, 3-days on/4-days off | 81% TGI | [8][9] |
| KB-0742 | MYC-amplified TNBC PDX | 60 mg/kg | Significant TGI | [10] |
| AZD4573 | Nomo-1 (AML) Xenograft | 5 mg/kg, i.p. | Tumor regression | [7] |
| AZD4573 | Hematologic Tumor Xenografts | 15 mg/kg, twice weekly | Tumor regression | [6] |
| Enitociclib (VIP152) | SU-DHL-10 (DLBCL) Xenograft | 15 mg/kg, once weekly, i.v. | Complete tumor regression | [11] |
| Enitociclib (VIP152) | JJN-3, NCI-H929, OPM-2 (MM) Xenografts | 15 mg/kg, once weekly, i.v. | Reduced tumor volume and prolonged survival | [12] |
| MC180295 | Ovarian Cancer Xenograft | Not specified | Reduced tumor growth and extended survival | [5] |
Table 3: Preclinical Pharmacokinetic Parameters of Selective CDK9 Inhibitors
| Inhibitor | Species | Route | T1/2 | Bioavailability (%) | Reference |
| KB-0742 | Rat | Oral | 2.4 h | ≥84 | [8][13] |
| KB-0742 | Dog | Oral | 4.7 h | >100 | [13] |
| AZD4573 | Rat, Dog, Monkey | i.v. | <1 h | N/A | [7] |
| Enitociclib (VIP152) | Mouse | i.v. | Not specified | N/A | [11][12] |
| MC180295 | Mouse | i.v. | 0.86 h | N/A | [2] |
| MC180295 | Mouse | Oral | 1.3 h | 26 | [2] |
Key Experimental Protocols
The following section provides detailed methodologies for the essential in vitro and in vivo assays used to characterize selective CDK9 inhibitors.
In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the RNAP II CTD)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Further dilute the inhibitor in Kinase Assay Buffer to a 4x final assay concentration. The final DMSO concentration should not exceed 1%.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. The optimal concentration should be empirically determined by performing a kinase titration to find the EC80.
-
Prepare a 2x solution of the kinase substrate and ATP in Kinase Assay Buffer. A common ATP concentration to use is 10 µM.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor dilutions. Include positive control (DMSO vehicle) and blank (no enzyme) wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the blank wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[9]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of a CDK9 inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of the test inhibitor in complete cell culture medium. Include a DMSO vehicle control.
-
Remove the existing medium and add 100 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.[13]
Western Blot Analysis of Downstream Targets
This protocol assesses the effect of a CDK9 inhibitor on the protein levels of key downstream targets like MCL-1 and c-MYC.
Materials:
-
Cancer cell lines
-
Test inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-phospho-RNAP II Ser2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).[13]
In Vivo Xenograft Model (MOLM-13 AML Model)
This protocol describes the establishment and treatment of a subcutaneous xenograft model using the MOLM-13 human acute myeloid leukemia cell line.
Materials:
-
MOLM-13 cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Matrigel
-
Test inhibitor and vehicle
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture MOLM-13 cells to achieve a sufficient number for injection.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[14]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Prepare the inhibitor formulation and vehicle control.
-
Administer the inhibitor or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). Survival can be a secondary endpoint.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blot for target engagement).[14]
-
Visualizing CDK9 Signaling and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the core CDK9 signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tempus.com [tempus.com]
- 11. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
AZ5576 Experimental Protocols for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of AZ5576, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in cell culture experiments.[1] this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).[2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II at serine 2, leading to a reduction in transcriptional elongation of key anti-apoptotic and oncogenic proteins, including Mcl-1 and MYC.[1] This document outlines detailed protocols for cell culture, cell viability assays, western blotting, cell cycle analysis, and apoptosis assays to facilitate the investigation of this compound's cellular effects.
Introduction
This compound is a small molecule inhibitor with high selectivity for CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. The primary mechanism of action of this compound involves the inhibition of CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II. This event suppresses the transcription of short-lived mRNA transcripts, including those encoding for the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC.[1] The downregulation of these key survival proteins leads to cell cycle arrest and induction of apoptosis in cancer cells, making this compound a promising therapeutic agent. These notes provide detailed experimental procedures to study the cellular consequences of this compound treatment.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various DLBCL cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Subtype | IC50 (nM) |
| OCI-Ly3 | GCB | ~30 |
| VAL | GCB | ~30 |
| U-2932 | ABC | ~3-10 |
| SU-DHL-6 | GCB | ~3-10 |
| NU-DUL-1 | GCB | ~3-10 |
| SU-DHL-16 | GCB | ~3-10 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits CDK9, blocking RNA Polymerase II phosphorylation and subsequent transcription of Mcl-1 and MYC, leading to apoptosis and cell cycle arrest.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing DLBCL cell lines and treating them with this compound.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly3, VAL, U-2932)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture DLBCL cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Maintain cells in logarithmic growth phase by passaging every 2-3 days.
-
For experiments, seed cells at a density of 0.5 - 1 x 10^6 cells/mL in appropriate culture vessels.
-
Prepare working solutions of this compound by diluting the DMSO stock in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Add the this compound working solutions to the cells and incubate for the desired time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression of key this compound targets.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-phospho-RNAPII Ser2, anti-GAPDH). Recommended dilutions: anti-c-Myc 1:1000.[3]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Harvest cells treated with this compound for 24 hours and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze cell cycle distribution.
Materials:
-
Treated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells treated with this compound for 24 hours.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and a histogram of PI fluorescence to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells treated with this compound for 48 hours.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. A dot plot of PI vs. Annexin V-FITC will allow for the quantification of different cell populations.[4][5]
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in cell culture.
Caption: General workflow for investigating the cellular effects of this compound, from cell culture to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: AZ5576, a Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a critical component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[1][2] This phosphorylation event is essential for the transition from paused to productive transcriptional elongation. Inhibition of CDK9 by this compound leads to a decrease in the phosphorylation of RNAPII at Ser2, subsequently downregulating the expression of short-lived anti-apoptotic proteins such as Mcl-1 and key oncogenic transcription factors like MYC.[3][4] This mechanism ultimately induces apoptosis in cancer cells, particularly those dependent on high levels of MYC expression, such as diffuse large B-cell lymphoma (DLBCL).[3][4]
These application notes provide a summary of the in vitro properties of this compound and detailed protocols for key experiments to assess its activity and cellular effects.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| Enzymatic IC50 (CDK9) | <5 nM | Biochemical Assay | Represents the concentration required to inhibit 50% of CDK9 enzymatic activity. |
| Cellular IC50 (pSer2-RNAPII) | 96 nM | Cellular Assay | Represents the concentration required to inhibit 50% of RNA Polymerase II Ser2 phosphorylation in cells. |
| Cell Viability IC50 | <520 nM | Non-Hodgkin Lymphoma Cell Lines | Concentration at which a 50% reduction in cell viability is observed. Specific IC50 values vary between cell lines. |
| Effective Concentration for Apoptosis Induction | 1 µM | Primary DLBCL Cells | Concentration shown to induce apoptosis after 24 hours of treatment.[2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the CDK9 signaling pathway.
Caption: Mechanism of this compound in inhibiting CDK9-mediated transcription.
Experimental Protocols
Cell Viability Assay (Luminescence-Based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol describes the detection of phosphorylated RNAPII at Ser2 to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII (Ser2)
-
Mouse anti-total-RNAPII
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total RNAPII and β-actin as controls.
-
Caspase-3/7 Activity Assay (Luminescence-Based)
This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the Cell Viability Assay protocol. A typical treatment time to observe apoptosis is 24 hours.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the fold-increase in caspase activity.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A generalized workflow for the in vitro characterization of this compound.
References
Preparing AZ5576 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II at serine 2, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC.[3][4][5] This mechanism ultimately induces apoptosis in cancer cells, making this compound a valuable tool in hematological malignancy research and drug development.[1][6]
This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data on its chemical properties, solubility, and storage to ensure accurate and reproducible experimental results.
Quantitative Data Summary
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 385.43 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL (324.31 mM) | [1][7] |
| CDK9 Inhibition (IC50) | < 5 nM | [1][2] |
| Cellular pSer2-RNAPII Inhibition (IC50) | 96 nM | [3][4] |
| Typical In Vitro Working Concentration | 300 nM - 1 µM | [1][8] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1][7] |
| Storage of Stock Solution in DMSO | -80°C for 6 months; -20°C for 1 month | [1][7] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended for high concentrations)
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Bring the this compound powder and DMSO to room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For 1 mg of this compound: Volume (µL) = (0.001 g / (0.010 mol/L * 385.43 g/mol )) * 1,000,000 µL/L ≈ 259.45 µL
-
Dissolving: Add 259.45 µL of DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. For higher concentrations or if precipitation is observed, sonication in a water bath for 5-10 minutes can aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][7]
Protocol for Preparing a 50 mM this compound Stock Solution
-
Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: On a calibrated analytical balance, weigh 5 mg of this compound powder into a sterile microcentrifuge tube.
-
Calculation of DMSO Volume: For a 50 mM stock solution with 5 mg of this compound:
Volume (µL) = (0.005 g / (0.050 mol/L * 385.43 g/mol )) * 1,000,000 µL/L ≈ 259.45 µL
-
Dissolving: Add 259.45 µL of DMSO to the 5 mg of this compound.
-
Mixing: Securely cap the tube and vortex vigorously. Use of an ultrasonic bath is recommended to ensure complete dissolution at this higher concentration.
-
Storage: Aliquot the 50 mM stock solution into single-use tubes and store at -20°C or -80°C as described above.
Protocol for Diluting to a Working Concentration
To prepare a 1 µM working solution from a 10 mM stock solution for a final volume of 1 mL in cell culture media:
-
Use the dilution formula: M1V1 = M2V2 (10,000 µM) * V1 = (1 µM) * (1000 µL) V1 = 0.1 µL
-
Due to the small volume, it is recommended to perform a serial dilution. First, prepare an intermediate dilution of 100 µM by adding 1 µL of the 10 mM stock to 99 µL of sterile cell culture medium.
-
Then, add 10 µL of the 100 µM intermediate dilution to 990 µL of cell culture medium to achieve the final 1 µM working concentration.
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK9, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Western Blot Analysis of pSer2-RNAPII Following AZ5576 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the detection of phosphorylated RNA Polymerase II at Serine 2 (pSer2-RNAPII) by Western blot in cultured cells following treatment with AZ5576. This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in the transition of RNAPII from a paused state to productive elongation by phosphorylating the C-terminal domain (CTD) of RNAPII, primarily at the Serine 2 residue. Inhibition of CDK9 by this compound is expected to lead to a dose- and time-dependent decrease in the levels of pSer2-RNAPII, providing a pharmacodynamic biomarker for CDK9 inhibitor activity.
Signaling Pathway
The phosphorylation of the RNA Polymerase II C-terminal domain (CTD) is a key regulatory mechanism in gene transcription. During the transcription cycle, the phosphorylation status of the CTD changes, dictating the recruitment of various factors that control transcription and RNA processing. CDK9, as part of the P-TEFb complex, is the primary kinase responsible for phosphorylating Serine 2 of the RNAPII CTD heptapeptide (B1575542) repeats. This phosphorylation event is critical for the release of paused RNAPII from the promoter region, allowing for productive transcript elongation. This compound selectively inhibits CDK9, thereby preventing Ser2 phosphorylation and trapping RNAPII in a paused state, which leads to a global shutdown of productive transcription.
Caption: Mechanism of this compound action on RNAPII phosphorylation.
Experimental Protocols
This section details the necessary steps to assess the effect of this compound on pSer2-RNAPII levels in a cell-based assay.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a human cancer cell line such as diffuse large B-cell lymphoma) in appropriate cell culture flasks or plates. Allow the cells to adhere and reach 70-80% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A final concentration of 1 µM has been shown to be effective in inducing apoptosis in some cell lines after 24 hours. A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for different time points (e.g., 2, 6, 12, 24 hours). Include a DMSO-treated vehicle control.
Sample Preparation (Cell Lysis)
-
Cell Harvesting: After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Cell Lysis: Add the ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish). Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the BCA protein assay.
Western Blotting
-
Sample Preparation for Gel Electrophoresis: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of RNAPII (approximately 220 kDa). Also, load a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often recommended over milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSer2-RNAPII, diluted in blocking buffer, overnight at 4°C with gentle agitation. A separate blot should be probed for total RNAPII as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes and Detection: Wash the membrane again three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the pSer2-RNAPII signal to the total RNAPII signal to determine the specific effect of this compound on Serine 2 phosphorylation.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocol.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Concentration/Time | Notes |
| Cell Treatment | This compound | 0.1 - 2 µM | Optimal concentration should be determined empirically. |
| Treatment Duration | 2 - 24 hours | A time-course is recommended to observe the dynamics of dephosphorylation. | |
| Lysis | Lysis Buffer Incubation | 30 minutes | On ice. |
| Western Blot | Protein Loading | 20 - 30 µg | Per lane. |
| Blocking | 1 hour | At room temperature. | |
| Primary Antibody Incubation | Overnight | At 4°C. | |
| Secondary Antibody Incubation | 1 hour | At room temperature. |
Table 2: Antibody Dilutions
| Antibody | Host/Type | Recommended Dilution | Vendor (Example) |
| Primary | |||
| pSer2-RNAPII | Rabbit Polyclonal | 1:1000 - 1:2000 | Multiple vendors available |
| Total RNAPII | Mouse Monoclonal | 1:1000 | Multiple vendors available |
| Secondary | |||
| Anti-Rabbit IgG (HRP-linked) | Goat | 1:2000 - 1:5000 | Multiple vendors available |
| Anti-Mouse IgG (HRP-linked) | Goat | 1:2000 - 1:5000 | Multiple vendors available |
Experimental Workflow
The overall workflow for this protocol is depicted below.
Caption: Western blot workflow for pSer2-RNAPII detection.
Application Note: Quantifying Mcl-1 and MYC Gene Expression Changes in Response to the CDK9 Inhibitor AZ5576 using qPCR
Abstract
This application note provides a detailed protocol for the quantitative analysis of Mcl-1 and MYC gene expression in cancer cell lines treated with AZ5576, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Downregulation of the anti-apoptotic protein Mcl-1 and the oncoprotein MYC is a key mechanism of action for CDK9 inhibitors.[1][2][3] This document offers a comprehensive guide for researchers, scientists, and drug development professionals to reliably quantify these changes using quantitative polymerase chain reaction (qPCR). Included are detailed methodologies for cell culture, drug treatment, RNA extraction, reverse transcription, and qPCR, along with data analysis guidelines. Additionally, signaling pathway and experimental workflow diagrams are provided to enhance understanding.
Introduction
This compound is a highly selective and potent small molecule inhibitor of CDK9, a key regulator of transcriptional elongation.[4][5] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position, a critical step for productive transcript elongation.[3][4] Inhibition of CDK9 by this compound leads to a reduction in RNAPII Ser2 phosphorylation, resulting in premature termination of transcription for a specific subset of genes characterized by short half-lives, including the anti-apoptotic factor Mcl-1 and the proto-oncogene MYC.[4][6][7]
The deregulation of Mcl-1 and MYC is a hallmark of many cancers, contributing to uncontrolled proliferation and resistance to apoptosis.[1][2] By downregulating the expression of these critical genes, this compound has demonstrated significant anti-tumor activity in various preclinical models of hematological malignancies, such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[2][5][7]
Quantitative PCR (qPCR) is a sensitive and widely used technique to measure changes in gene expression. This application note details a robust workflow for treating cancer cell lines with this compound and subsequently analyzing the expression levels of Mcl-1 and MYC mRNA. The provided protocols are intended to serve as a foundational method that can be adapted to specific cell lines and experimental questions.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting CDK9-mediated transcription.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to CDK9 inhibition, for example, the DLBCL cell line OCI-LY3 or the AML cell line MV4-11.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. A typical seeding density is 0.5 x 10^6 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO).
-
Treatment: Add the diluted this compound or vehicle control to the cells. Incubate for the desired time points. For mRNA analysis, a time course of 6, 12, and 24 hours is recommended to capture the dynamics of transcript downregulation.
II. RNA Extraction and Quantification
-
Cell Lysis and RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
III. First-Strand cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription Reaction: Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). A typical reaction includes 1 µg of total RNA, reverse transcriptase, dNTPs, and random primers.
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol. This typically involves incubation at 25°C for 5 minutes, 46°C for 20 minutes, and 95°C for 1 minute.
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the qPCR reaction.
IV. Quantitative PCR (qPCR)
-
Primer Design and Validation: Use validated qPCR primers for Mcl-1, MYC, and a stable housekeeping gene (e.g., GAPDH, ACTB). Primer sequences can be obtained from published literature or designed using primer design software.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis: 65°C to 95°C with a 0.5°C increment.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method.
-
ΔCt: Normalize the Ct value of the target gene (Mcl-1 or MYC) to the Ct value of the housekeeping gene for each sample.
-
ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control.
-
Fold Change: Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
Experimental Workflow
Caption: A streamlined workflow for qPCR analysis of gene expression.
Data Presentation
The quantitative data should be summarized in a clear and concise table to facilitate comparison between different treatment conditions.
Table 1: Relative mRNA Expression of Mcl-1 and MYC following this compound Treatment
| Treatment Group | Concentration | Time (hours) | Gene | Mean Fold Change (± SD) | p-value |
| Vehicle Control | 0.1% DMSO | 24 | Mcl-1 | 1.00 ± 0.12 | - |
| Vehicle Control | 0.1% DMSO | 24 | MYC | 1.00 ± 0.09 | - |
| This compound | 100 nM | 24 | Mcl-1 | 0.45 ± 0.08 | <0.01 |
| This compound | 100 nM | 24 | MYC | 0.38 ± 0.06 | <0.01 |
| This compound | 1 µM | 24 | Mcl-1 | 0.15 ± 0.04 | <0.001 |
| This compound | 1 µM | 24 | MYC | 0.11 ± 0.03 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions. Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA).
Conclusion
This application note provides a comprehensive framework for the qPCR-based analysis of Mcl-1 and MYC gene expression in response to the CDK9 inhibitor this compound. The detailed protocols and workflow diagrams are designed to guide researchers in obtaining reliable and reproducible data. This methodology is crucial for understanding the molecular mechanism of this compound and for the preclinical evaluation of its therapeutic potential in various cancer models. By accurately quantifying the downregulation of these key oncogenes, researchers can effectively assess the on-target activity of this compound and other CDK9 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Dosing of AZ5576 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Mcl-1, and the proto-oncogene MYC.[1][2] This mechanism of action makes this compound a promising therapeutic agent for hematological malignancies, particularly those dependent on MYC and Mcl-1 for survival, such as non-Hodgkin lymphoma (NHL) and diffuse large B-cell lymphoma (DLBCL).[1][2] Preclinical studies in various mouse models of cancer have demonstrated significant anti-tumor activity of this compound, both as a single agent and in combination with other targeted therapies.
These application notes provide a comprehensive overview of the in vivo application of this compound in mouse models of cancer, with a focus on dosing, efficacy, and detailed experimental protocols to aid researchers in designing and executing their own preclinical studies.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by selectively inhibiting CDK9. CDK9 is a component of the positive transcription elongation factor b (p-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global transcriptional shutdown, particularly affecting genes with short-lived mRNA and protein products, such as the key oncogenes MYC and MCL1. The downregulation of these proteins induces apoptosis in cancer cells that are dependent on them for survival.
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor efficacy in various preclinical mouse models of hematological cancers. The following tables summarize the key quantitative data from these studies.
Table 1: Single-Agent Efficacy of this compound in Xenograft and Transgenic Mouse Models
| Mouse Model | Cancer Type | Cell Line/Genetic Background | Dosing Regimen | Efficacy Readout | Result |
| Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | VAL | 60 mg/kg, twice weekly, oral gavage | Tumor Growth | Significant tumor growth inhibition |
| Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | OCI-LY3 | 60 mg/kg, twice weekly, oral gavage | Tumor Growth | Significant tumor growth inhibition |
| Xenograft | Activated B-Cell (ABC)-like DLBCL | OCI-LY10 | Intermittent dosing | Tumor Growth Inhibition (TGI) | 79% TGI |
| Transgenic | B-cell Lymphoma | Eµ-Myc | Not specified | Median Overall Survival | >50 day increase |
Table 2: Combination Therapy Efficacy of this compound in a Xenograft Mouse Model
| Mouse Model | Cancer Type | Cell Line | Combination Agent | Dosing Regimen | Efficacy Readout | Result |
| Xenograft | Activated B-Cell (ABC)-like DLBCL | OCI-LY10 | Acalabrutinib (BTK inhibitor) | Not specified | Tumor Growth Inhibition (TGI) | 199% TGI (tumor regression) |
Experimental Protocols
The following protocols provide detailed methodologies for the in vivo application of this compound in mouse models of DLBCL.
Protocol 1: Establishment of Diffuse Large B-Cell Lymphoma (DLBCL) Xenografts
This protocol describes the subcutaneous implantation of DLBCL cell lines into immunocompromised mice.
Materials:
-
DLBCL cell lines (e.g., VAL, OCI-LY3, OCI-LY10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or other basement membrane matrix)
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Calipers
Procedure:
-
Cell Culture: Culture DLBCL cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the right flank of the mouse with an alcohol wipe.
-
Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
-
Protocol 2: Formulation and Administration of this compound
This protocol describes the preparation and administration of this compound to mice via oral gavage. Note: The specific vehicle for this compound is not publicly available in the reviewed literature. A common vehicle for oral administration of hydrophobic compounds in mice is provided as an example and may require optimization.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile water
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
1 mL syringes
-
Oral gavage needles (20-22 gauge, flexible tip)
Procedure:
-
Vehicle Preparation:
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring.
-
Add 0.2% Tween 80 to the methylcellulose solution and continue to stir until fully dissolved.
-
-
This compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 60 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg.
-
Weigh the this compound powder accurately.
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the suspension.
-
Monitor the mouse for any signs of distress after administration.
-
Administer the treatment according to the planned schedule (e.g., twice weekly).
-
Concluding Remarks
This compound is a promising CDK9 inhibitor with demonstrated preclinical efficacy in mouse models of hematological malignancies. The provided application notes and protocols offer a starting point for researchers to investigate the in vivo activity of this compound. It is important to note that specific experimental parameters, such as the optimal dosing regimen and vehicle formulation, may need to be determined empirically for different cancer models and research questions. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
Application Notes: Determining Cell Viability and Sensitivity to AZD5576
Introduction
AZD5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator that, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb).[2][3] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcriptional elongation.[2][4] By inhibiting CDK9, AZD5576 effectively suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenic drivers, including MYC.[1][5] This targeted inhibition of transcription ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these rapidly transcribed genes for their survival and proliferation.[2][5] These application notes provide an overview of common cell viability assays and detailed protocols for assessing the sensitivity of cancer cell lines to AZD5576.
Mechanism of Action of AZD5576
AZD5576 exerts its cytotoxic effects by targeting the transcriptional machinery of cancer cells. As a selective CDK9 inhibitor, it binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of Serine 2 (Ser2) on the C-terminal domain of RNA Polymerase II.[1][4] This inhibition of RNAPII phosphorylation stalls transcriptional elongation, leading to a rapid decrease in the mRNA and protein levels of crucial survival factors like Mcl-1 and the oncoprotein MYC.[1][5] The depletion of these key proteins disrupts cellular homeostasis, inhibits cell proliferation, and triggers the intrinsic apoptotic pathway.[6][7] MYC-expressing cell lines have demonstrated a heightened sensitivity to CDK9 inhibition, making AZD5576 a promising therapeutic agent for hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and other cancers characterized by MYC deregulation.[5]
Resistance Mechanisms
Resistance to CDK9 inhibitors can emerge through various mechanisms. One identified mechanism is the acquisition of point mutations in the kinase domain of CDK9, such as the L156F mutation, which can interfere with inhibitor binding.[8] Additionally, the upregulation of multidrug resistance (MDR) transporters, like P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy.[9] Understanding these potential resistance mechanisms is crucial for the development of strategies to overcome or circumvent resistance in a clinical setting.
Data Presentation
The following tables provide representative data on the sensitivity of various cancer cell lines to a selective CDK9 inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.
Table 1: IC50 Values of a Selective CDK9 Inhibitor (CDK9i-1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | RB1 Status | IC50 (nM) |
| A2058 | Melanoma | Null | 56 |
| A549 | NSCLC | Wild-type | 121 |
| BT549 | TNBC | Null | 51 |
| HCC1806 | TNBC | Wild-type | 33 |
| HCC70 | TNBC | Mutant | 99 |
| Hs68 | Primary fibroblast | Wild-type | 57 |
| MCF7 | ER+ breast cancer | Wild-type | 15 |
| MOLT-4 | ALL | Wild-type | 122 |
| WM2664 | Melanoma | Wild-type | 23 |
Data is representative of a selective CDK9 inhibitor and is intended for illustrative purposes.[10] IC50 values for AZD5576 may vary.
Table 2: Representative Dose-Response Data for a CDK9 Inhibitor
| Inhibitor Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 75.1 ± 6.1 |
| 50 | 52.3 ± 3.9 |
| 100 | 30.7 ± 2.5 |
| 500 | 15.2 ± 1.8 |
| 1000 | 8.9 ± 1.1 |
This table illustrates a typical dose-response relationship for a CDK9 inhibitor in a sensitive cell line.
Mandatory Visualization
Caption: AZD5576 inhibits the CDK9 component of the P-TEFb complex.
Caption: General workflow for cell viability assays.
Experimental Protocols
The following are detailed protocols for three common colorimetric and luminescent assays to determine cell viability and calculate the IC50 of AZD5576.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AZD5576
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only (no cells) as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of AZD5576 in DMSO.
-
Perform serial dilutions of AZD5576 in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value accurately.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AZD5576.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle-treated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).[14]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AZD5576
-
DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates to prevent well-to-well crosstalk of the luminescent signal.
-
-
Drug Treatment:
-
Follow the same drug treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle-treated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value as described for the MTT assay.[12]
-
Protocol 3: Crystal Violet Assay
This assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of the cells that remain attached to the plate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AZD5576
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% crystal violet in 20% methanol)
-
Solubilization solution (e.g., 1% SDS in water or methanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same cell seeding and drug treatment procedures as described in the MTT assay protocol.
-
-
Crystal Violet Staining:
-
After the incubation period, carefully aspirate the medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water to remove excess stain and let it air dry.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of solubilization solution (e.g., methanol) to each well to dissolve the stain.
-
Incubate the plate on an orbital shaker for 20 minutes at room temperature.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle-treated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value as described for the MTT assay.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 8. lcsciences.com [lcsciences.com]
- 9. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 10. g1therapeutics.com [g1therapeutics.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for AZ5576 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZ5576, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in preclinical studies involving Diffuse Large B-cell Lymphoma (DLBCL) cell lines. The provided protocols are synthesized from published research and are intended to serve as a guide for investigating the cellular and molecular effects of this compound in a laboratory setting.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and common form of non-Hodgkin lymphoma. A key driver in a significant portion of DLBCL cases is the deregulation of the MYC oncogene, a transcription factor that orchestrates programs of cell proliferation and growth.[1][2][3] MYC's transcriptional activity is dependent on the recruitment of the positive transcription elongation factor b (pTEFb), a complex whose catalytic core is CDK9.[1][2][3][4]
This compound is a potent and highly selective inhibitor of CDK9, with an IC50 of less than 5 nM.[5][6] By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II at serine 2, which is crucial for transcriptional elongation.[5][6] This leads to the downregulation of genes with short-lived transcripts, including the key oncogenes MYC and the anti-apoptotic protein MCL1.[1][2][4][6] Consequently, treatment with this compound induces apoptosis and inhibits the growth of DLBCL cell lines, demonstrating its potential as a therapeutic agent.[1][4]
Mechanism of Action
This compound selectively targets CDK9, a key regulator of transcriptional elongation. The inhibition of CDK9 by this compound disrupts the function of the pTEFb complex, leading to a rapid, dose-dependent downregulation of MYC and MCL1 mRNA and protein levels in DLBCL cells.[1][2][4] This disruption of critical survival and proliferation signals ultimately triggers apoptosis.[1][2] Studies have shown that MYC-expressing DLBCL cell lines exhibit heightened sensitivity to this compound.[3][4]
Figure 1: Simplified signaling pathway of this compound action in DLBCL.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo effects of this compound on DLBCL cell lines.
| Cell Line Type | Cell Lines | Assay | Endpoint | Value | Reference |
| DLBCL | Various | Apoptosis (Annexin V) | IC50 (24h) | 300-500 nM | [1][2] |
| Primary DLBCL Cells | Patient-derived | Apoptosis (Annexin V) | IC50 (24h) | 100 nM | [1][2] |
| MYC-high DLBCL | U-2932, VAL | Apoptosis (Annexin V) | % Apoptosis (300 nM, 24h) | 35-70% | [1][2] |
| MYC-low DLBCL | OCI-LY3, SU-DHL10 | Apoptosis (Annexin V) | % Apoptosis (300 nM, 24h) | 10-20% | [1][2] |
| Non-Hodgkin Lymphoma | 19 out of 35 cell lines | Cell Death (Caspase activation) | Potency (6h) | <520 nM | [6] |
| Animal Model | Cell Line Xenograft | Treatment Regimen | Outcome | Reference |
| NSG Mice | VAL | 30 mg/kg, orally, twice weekly | Reduced tumor progression, prolonged survival | [1][2] |
| Mouse | VAL, OCI-LY3 | 60 mg/kg, orally, twice weekly for 30 days | Inhibited tumor growth | [5] |
| Mouse | OCI-LY10 | Intermittent dosing | Reduced tumor levels of pSer2-RNAPII, significant anti-tumor activity | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability and Apoptosis Assay
This protocol describes how to assess the effect of this compound on the viability and induction of apoptosis in DLBCL cell lines using an Annexin V-based flow cytometry assay.
Figure 2: Experimental workflow for apoptosis assay.
Materials:
-
DLBCL cell lines (e.g., U-2932, VAL, OCI-LY3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide or 7-AAD, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 5,000 cells per well.[7]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Cell Harvesting: Gently wash and collect the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye (e.g., 7-AAD) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: Calculate the IC50 value using non-linear regression with a variable slope.
Protocol 2: Western Blotting for Protein Expression
This protocol details the procedure for analyzing the expression levels of key proteins such as MYC, MCL1, and PARP following this compound treatment.
Materials:
-
DLBCL cell lines
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MYC, anti-MCL1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed DLBCL cells in 6-well plates and treat with this compound (e.g., 300 nM) for various time points (e.g., 1, 3, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use β-actin as a loading control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol is for quantifying the mRNA levels of MYC and MCL1 after this compound treatment.
Materials:
-
DLBCL cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC, MCL1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat DLBCL cells with this compound as described for Western blotting. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound is a promising preclinical candidate for the treatment of DLBCL, particularly in cases with MYC deregulation. Its selective inhibition of CDK9 leads to the downregulation of critical oncogenic drivers and induces apoptosis in DLBCL cell lines. The protocols and data presented here provide a framework for further investigation into the therapeutic potential of this compound and other CDK9 inhibitors in this malignancy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA-Seq Analysis of AZD5576 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers utilizing RNA-Sequencing (RNA-Seq) to analyze the global transcriptomic changes induced by AZD5576, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). AZD5576 inhibits the phosphorylation of RNA polymerase II, leading to a reduction in transcriptional elongation.[1] This application note details the experimental design, protocols for cell treatment, RNA extraction, library preparation, sequencing, and a bioinformatic analysis pipeline. Furthermore, it presents hypothetical yet representative data to illustrate the expected outcomes of such an experiment, including the downregulation of key oncogenes.
Introduction
AZD5576 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] The P-TEFb complex plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). By inhibiting CDK9, AZD5576 effectively stalls RNAPII, leading to a global decrease in the transcription of many genes, particularly those with short-lived mRNAs, such as the proto-oncogene MYC and the anti-apoptotic protein Mcl-1.[1][2]
RNA-Seq is a powerful technology for comprehensively profiling the transcriptome. In the context of drug development, it allows for an unbiased assessment of a compound's mechanism of action, identification of biomarkers of response and resistance, and elucidation of off-target effects. This document outlines a robust workflow for conducting an RNA-Seq experiment to study the effects of AZD5576 on a cancer cell line.
Signaling Pathway of AZD5576 Action
The following diagram illustrates the primary mechanism of action of AZD5576 in inhibiting transcriptional elongation.
Experimental Design and Protocols
A well-controlled experiment is critical for obtaining high-quality, interpretable RNA-Seq data.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to CDK9 inhibition, for example, a diffuse large B-cell lymphoma (DLBCL) cell line.[2]
-
Culture Conditions: Culture the cells in the recommended medium and conditions.
-
AZD5576 Treatment:
-
Determine the IC50 of AZD5576 for the chosen cell line using a cell viability assay (e.g., CellTiter-Glo®).
-
Treat cells with AZD5576 at a concentration relevant to its biological activity (e.g., 1 µM for 24 hours) and a vehicle control (e.g., DMSO).[1]
-
Include at least three biological replicates for each condition to ensure statistical power.[3]
-
RNA Extraction
High-quality RNA is essential for successful RNA-Seq.
-
Harvesting Cells: Harvest cells by centrifugation and wash with ice-cold PBS.
-
RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.[4]
-
DNase Treatment: Perform an on-column or in-solution DNase digestion to remove any contaminating genomic DNA.
-
Quality Control: Assess RNA quality and quantity.
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Ratios should be ~2.0.
-
Integrity: Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for standard mRNA-Seq.[3]
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA.
-
Use a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to enrich for polyadenylated mRNAs and retain strand information.[5]
-
Follow the manufacturer's protocol for fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
-
Library Quality Control:
-
Assess the library size distribution using a Bioanalyzer.
-
Quantify the library concentration using qPCR (e.g., KAPA Library Quantification Kit).
-
-
Sequencing:
-
Pool the libraries for multiplexed sequencing.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to a recommended depth of 20-30 million paired-end reads per sample for differential gene expression analysis.[6]
-
Bioinformatic Analysis Pipeline
The following workflow outlines the key steps in analyzing the RNA-Seq data.
Detailed Protocol for Bioinformatic Analysis
-
Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.[7]
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.[8]
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.[9]
-
Gene Expression Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.[8]
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the AZD5576-treated and control groups.[7]
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
Expected Quantitative Data
The following tables present hypothetical but representative data from an RNA-Seq experiment comparing AZD5576-treated cells to a vehicle control.
Table 1: Summary of Sequencing and Alignment Statistics
| Sample | Total Reads | Uniquely Mapped Reads | Mapping Rate (%) |
| Control 1 | 25,123,456 | 22,862,345 | 91.0 |
| Control 2 | 26,345,678 | 23,974,567 | 91.0 |
| Control 3 | 24,876,543 | 22,637,654 | 91.0 |
| AZD5576 1 | 25,543,210 | 23,244,321 | 91.0 |
| AZD5576 2 | 26,789,012 | 24,378,011 | 91.0 |
| AZD5576 3 | 24,987,654 | 22,738,765 | 91.0 |
Table 2: Top 10 Differentially Downregulated Genes
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value (FDR) |
| MYC | -2.58 | 1.23e-50 | 4.56e-46 |
| MCL1 | -2.15 | 3.45e-45 | 6.78e-41 |
| CCND1 | -1.89 | 5.67e-40 | 8.90e-36 |
| CDK6 | -1.75 | 7.89e-35 | 1.23e-30 |
| E2F1 | -1.62 | 9.01e-30 | 2.34e-25 |
| BCL2L1 | -1.55 | 2.34e-28 | 5.67e-24 |
| FOS | -3.12 | 4.56e-25 | 8.90e-21 |
| JUN | -2.98 | 6.78e-23 | 1.23e-18 |
| EGR1 | -2.85 | 8.90e-21 | 3.45e-16 |
| GADD45B | -2.43 | 1.23e-19 | 6.78e-15 |
Table 3: Enriched KEGG Pathways for Downregulated Genes
| KEGG Pathway ID | Pathway Name | p-value | Adjusted p-value (FDR) |
| hsa04110 | Cell cycle | 1.23e-15 | 4.56e-12 |
| hsa04151 | PI3K-Akt signaling pathway | 3.45e-12 | 6.78e-09 |
| hsa04010 | MAPK signaling pathway | 5.67e-10 | 8.90e-07 |
| hsa04210 | Apoptosis | 7.89e-08 | 1.23e-04 |
| hsa05200 | Pathways in cancer | 9.01e-07 | 2.34e-03 |
Conclusion
The RNA-Seq workflow and analysis pipeline presented here provide a robust framework for investigating the transcriptomic effects of the CDK9 inhibitor AZD5576. The expected results, including the significant downregulation of MYC, MCL1, and cell cycle-related genes, are consistent with the known mechanism of action of AZD5576. This approach can be invaluable for understanding the on-target and potential off-target effects of novel therapeutics, identifying biomarkers, and generating new hypotheses for further investigation in the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 7. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 8. aiinbioinformatics.com [aiinbioinformatics.com]
- 9. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD5576 Target Engagement with ChIP-Seq: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inhibiting CDK9, AZD5576 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2 (Ser2), leading to a global suppression of transcription of short-lived mRNA transcripts, including those of key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[1][2][3] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to validate the target engagement of AZD5576 by assessing its impact on the genome-wide occupancy of RNA Pol II and its phosphorylated forms.
Principle of the Assay
ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a protein of interest.[4][5][6] In the context of AZD5576, ChIP-Seq can be employed to demonstrate target engagement by observing the expected downstream consequences of CDK9 inhibition. Specifically, treatment with AZD5576 should lead to a decrease in the active, elongating form of RNA Pol II (phosphorylated at Ser2) across the gene bodies of actively transcribed genes. This is often accompanied by an accumulation of paused RNA Pol II at promoter-proximal regions. By comparing the genomic distribution of total and phosphorylated RNA Pol II in cells treated with AZD5576 versus a vehicle control, researchers can quantitatively assess the inhibitor's efficacy and mechanism of action.
Signaling Pathway of CDK9 Inhibition by AZD5576
The following diagram illustrates the CDK9 signaling pathway and the mechanism of action of AZD5576.
Caption: CDK9 signaling pathway and AZD5576 mechanism of action.
Experimental Workflow for ChIP-Seq Validation of AZD5576 Target Engagement
The diagram below outlines the major steps in a ChIP-Seq experiment designed to validate the target engagement of AZD5576.
Caption: Experimental workflow for ChIP-Seq.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from ChIP-Seq and related experiments designed to validate AZD5576 target engagement. The data is hypothetical but based on published findings for CDK9 inhibitors.[3][7][8]
Table 1: Effect of AZD5576 on RNA Pol II Occupancy at a Representative Target Gene (e.g., MYC)
| Treatment | Antibody | Genomic Region | Fold Enrichment over IgG (Mean ± SD) |
| Vehicle (DMSO) | Total RNA Pol II | Promoter | 15.2 ± 2.1 |
| Vehicle (DMSO) | Phospho-RNA Pol II (Ser2) | Gene Body | 12.5 ± 1.8 |
| AZD5576 (1 µM) | Total RNA Pol II | Promoter | 18.5 ± 2.5 |
| AZD5576 (1 µM) | Phospho-RNA Pol II (Ser2) | Gene Body | 2.1 ± 0.5 |
Table 2: Genome-wide Analysis of Differential RNA Pol II Binding
| Treatment Comparison | Antibody | Number of Significantly Decreased Peaks | Number of Significantly Increased Peaks |
| AZD5576 vs. Vehicle | Phospho-RNA Pol II (Ser2) | 8,542 | 312 |
| AZD5576 vs. Vehicle | Total RNA Pol II | 1,234 | 4,789 (at promoters) |
Table 3: Downstream Gene Expression Changes (qRT-PCR)
| Gene Target | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |
| MYC | AZD5576 (1 µM, 6h) | 0.35 |
| MCL1 | AZD5576 (1 µM, 6h) | 0.28 |
| GAPDH (Control) | AZD5576 (1 µM, 6h) | 0.95 |
Detailed Experimental Protocols
This protocol provides a general framework for a ChIP-Seq experiment to validate AZD5576 target engagement. Optimization for specific cell lines and antibodies is recommended.
Materials
-
Cell Line: A cell line sensitive to CDK9 inhibition (e.g., a MYC-driven lymphoma cell line like OCI-Ly3 or VAL).[2][3]
-
AZD5576: Stock solution in DMSO.
-
Reagents for Cell Culture: Appropriate growth medium, fetal bovine serum (FBS), and antibiotics.
-
Cross-linking: 37% Formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors).
-
Sonicator (e.g., Bioruptor).
-
-
Immunoprecipitation:
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Primary Antibodies: ChIP-grade antibodies against total RNA Pol II and Phospho-RNA Pol II (Ser2).
-
Control Antibody: Normal Rabbit IgG.
-
Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, TE Buffer.
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
5M NaCl.
-
RNase A.
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol.
-
DNA purification kit (e.g., Qiagen PCR Purification Kit).
-
-
Library Preparation and Sequencing:
-
NGS library preparation kit (e.g., Illumina TruSeq ChIP Library Prep Kit).
-
Next-generation sequencer.
-
Protocol
1. Cell Treatment and Cross-linking
-
Culture cells to a density of approximately 1-2 x 10^7 cells per ChIP sample.
-
Treat cells with the desired concentration of AZD5576 or vehicle (DMSO) for the determined time (e.g., 6 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle agitation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Harvest cells by centrifugation, wash twice with ice-cold PBS, and store the cell pellet at -80°C or proceed to the next step.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Set aside a small aliquot (e.g., 1-2%) as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Add the primary antibody (anti-total RNA Pol II, anti-phospho-RNA Pol II Ser2, or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
4. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding 5M NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
5. DNA Purification
-
Purify the DNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation or a DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water.
6. Library Preparation and Sequencing
-
Prepare DNA libraries from the ChIP and input samples according to the manufacturer's instructions.
-
Perform next-generation sequencing.
7. Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of significant enrichment (peaks) for each sample compared to the input control.
-
Differential Binding Analysis: Compare the peak profiles between AZD5576-treated and vehicle-treated samples to identify regions with significantly altered RNA Pol II occupancy.
-
Visualization: Use a genome browser to visualize the ChIP-Seq signal at specific gene loci.
-
Functional Analysis: Perform pathway analysis and gene ontology analysis on the genes with altered RNA Pol II binding to understand the biological consequences of AZD5576 treatment.
Conclusion
ChIP-Seq is an indispensable tool for the preclinical validation of targeted therapies like AZD5576. By providing a genome-wide view of protein-DNA interactions, this technique offers a detailed and quantitative assessment of target engagement and the downstream molecular consequences of CDK9 inhibition. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize ChIP-Seq in the development and characterization of CDK9 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 6. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to AZD9291 (Osimertinib)
Disclaimer: Information on a compound with the identifier "AZ5576" is not publicly available. This technical support guide has been created using AZD9291 (Osimertinib) as a representative example of a third-generation EGFR tyrosine kinase inhibitor. Osimertinib's mechanisms of resistance are extensively studied and provide a relevant framework for troubleshooting experimental challenges with similar targeted therapies.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD9291 (Osimertinib)?
A1: Osimertinib (B560133) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] Osimertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[3][4]
Q2: We are observing a loss of sensitivity to Osimertinib in our cell line model. What are the most common resistance mechanisms?
A2: Acquired resistance to Osimertinib is multifactorial and can be broadly categorized into two main groups: EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms.[1]
-
On-target mechanisms primarily involve the acquisition of new mutations in the EGFR gene itself. The most frequently reported is the C797S mutation in exon 20.[5][6] This mutation replaces the cysteine residue required for covalent binding, thus preventing Osimertinib from effectively inhibiting the receptor.[4][5] Other, less common, on-target mutations include L718Q, L792H, and G796S.[3][5][7]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. The most common off-target mechanism is the amplification of the MET proto-oncogene .[5][8][9][10] Other bypass pathways include amplification or activating mutations in HER2 (ERBB2), KRAS, PIK3CA, and BRAF.[7][8][11][12] Phenotypic changes, such as transformation to small-cell lung cancer, can also occur.[13]
Q3: How does the allelic context of EGFR C797S and T790M mutations affect resistance?
A3: The relative position of the C797S and T790M mutations is critical for determining subsequent treatment strategies.
-
In-cis: If C797S and T790M mutations occur on the same allele (in-cis), the cells become resistant to all currently available generations of EGFR TKIs, including combinations.[4][12]
-
In-trans: If the mutations are on different alleles (in-trans), the cells may retain sensitivity to a combination of first-generation (e.g., Gefitinib, Erlotinib) and third-generation (Osimertinib) TKIs.[4][6][12] The first-generation TKI targets the C797S-mutant allele, while Osimertinib targets the T790M-mutant allele.
II. Troubleshooting Guide
Problem 1: Cell viability assays show an unexpected increase in the IC50 value for Osimertinib.
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant clone | 1. Sequence the EGFR kinase domain: Specifically check for mutations at C797, L718, L792, and G796.[3][11] 2. Assess for bypass pathway activation: Use Western blot to check for hyperphosphorylation of MET, HER2, AKT, and ERK.[2] 3. Perform FISH or qPCR: Analyze for gene amplification of MET and HER2.[9][12] |
| Cell culture contamination (e.g., Mycoplasma) | 1. Test for Mycoplasma: Use a PCR-based or culture-based detection kit. 2. Discard contaminated cultures: If positive, discard the cells and thaw a new, uncontaminated vial. |
| Incorrect drug concentration or degradation | 1. Verify drug stock concentration: Use spectrophotometry or HPLC. 2. Prepare fresh dilutions: Prepare fresh drug dilutions from a validated stock for each experiment. 3. Store drug appropriately: Ensure the drug is stored at the recommended temperature and protected from light. |
Problem 2: Western blot analysis shows persistent downstream signaling (p-AKT, p-ERK) despite Osimertinib treatment.
| Potential Cause | Troubleshooting Steps |
| Bypass pathway activation | 1. Probe for activated receptor tyrosine kinases: Perform Western blots for phosphorylated MET and HER2.[14] 2. Analyze downstream mutations: Sequence key downstream genes like KRAS, BRAF, and PIK3CA for activating mutations.[8][12] 3. Test combination therapies: In vitro, test the combination of Osimertinib with an inhibitor of the suspected bypass pathway (e.g., MET inhibitor like Crizotinib).[15] |
| Incomplete target inhibition | 1. Titrate Osimertinib concentration: Perform a dose-response experiment and collect samples for Western blot at multiple concentrations to ensure the dose is sufficient to inhibit EGFR phosphorylation. 2. Check for on-target resistance mutations: As described in Problem 1, sequence the EGFR gene. |
III. Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Mechanism Category | Specific Alteration | Frequency (First-Line Osimertinib) | Frequency (Second-Line Osimertinib) | References |
| On-Target (EGFR) | C797S Mutation | ~7% | ~10-26% | [4][6] |
| Other EGFR Mutations (L718Q, G724S, etc.) | Rare | ~5-10% | [3][5][12] | |
| Off-Target (Bypass) | MET Amplification | ~15-16% | ~19-30% | [5][9][10][16] |
| HER2 (ERBB2) Amplification | ~2% | ~5% | [12] | |
| KRAS/NRAS Mutations | ~1-3% | ~3% | [12] | |
| BRAF V600E Mutation | ~3% | Rare | [8][12] | |
| PIK3CA Mutations | ~4% | Rare | [8] | |
| Phenotypic | Small-Cell Transformation | Rare | ~5% | [13] |
Frequencies are approximate and can vary based on the patient population and detection methods used.
IV. Key Experimental Protocols
Protocol 1: Detection of EGFR Resistance Mutations via Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from your resistant cell line pellet using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
PCR Amplification: Amplify the EGFR kinase domain (exons 18-21) using primers flanking the regions of interest (including codons 718, 790, 792, 796, 797, 858).
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and corresponding primers for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the resulting sequences with the human EGFR reference sequence (NM_005228.3) to identify mutations.
Protocol 2: Assessment of MET Amplification by Fluorescence In Situ Hybridization (FISH)
-
Cell Preparation: Prepare slides with fixed cells from your parental and resistant lines.
-
Probe Hybridization: Use a dual-color FISH probe set consisting of a probe for the MET locus (7q31, e.g., SpectrumOrange) and a control probe for the centromere of chromosome 7 (CEP7, e.g., SpectrumGreen).
-
Washing and Counterstaining: Perform post-hybridization washes to remove non-specifically bound probes and counterstain with DAPI.
-
Microscopy and Analysis: Using a fluorescence microscope, count the number of MET and CEP7 signals in at least 50-100 nuclei per cell line. MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0.[16]
V. Visual Diagrams
Caption: EGFR signaling and mechanisms of resistance to Osimertinib.
Caption: Workflow for investigating acquired resistance to Osimertinib.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Acquired Resistance to AZD9291: A Mutation-Selective, Irreversible EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Technical Support Center: AZ5576 and Oncogene Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ5576, a potent and selective CDK9 inhibitor. The information provided addresses specific issues that may be encountered during experiments, with a focus on the phenomenon of oncogene recovery following treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of less than 5 nM.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][4] P-TEFb facilitates the transition from paused to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[5][6][7] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at Ser2, leading to a global shutdown of transcriptional elongation.[1][6] This results in the rapid downregulation of messenger RNA (mRNA) and proteins with short half-lives, including key oncogenes like MYC and the anti-apoptotic protein Mcl-1.[2][3][4][5]
Q2: After an initial successful downregulation, I am observing a recovery of MYC expression despite continuous this compound treatment. Is this expected?
Yes, the recovery of certain oncogenes, notably MYC and PIM kinases, following an initial period of transcriptional repression is a documented phenomenon with CDK9 inhibitors like this compound and its clinical congener, AZD4573.[5] This transcriptional recovery can occur even while CDK9 activity remains inhibited, as evidenced by the continued suppression of RNAPII Ser2 phosphorylation.[5]
Q3: What is the proposed mechanism behind this oncogene recovery?
Studies suggest that the recovery of oncogene transcription in the presence of a CDK9 inhibitor is linked to the activity of Bromodomain-containing protein 4 (BRD4).[5] Following CDK9 inhibition, there can be an increase in total BRD4 protein levels and enhanced binding of BRD4 to gene promoters.[5] BRD4 is known to recruit P-TEFb to RNAPII, and its increased presence may contribute to the maintenance of transcription for certain genes, even with reduced CDK9 activity.[5] Dual inhibition of both CDK9 and BRD4 has been shown to abrogate this oncogene transcription recovery, although MYC expression can still rebound strongly after washout of both inhibitors.[5]
Q4: Which oncogenes are known to undergo transcriptional recovery, and are there any that do not?
Research has shown that oncogenes such as MYC and PIM kinases can exhibit transcriptional recovery after an initial downregulation by this compound.[5] In contrast, the anti-apoptotic gene MCL1 does not appear to undergo this transcriptional recovery.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent downregulation of MYC and Mcl-1 protein levels. | Cell line sensitivity varies. | Different cell lines exhibit varying sensitivity to this compound. For example, DLBCL cell lines like U-2932 and OCI-LY3/LY19 are less susceptible to the anti-proliferative effects compared to NU-DUL-1, SU-DHL-6, SU-DHL-16, and VAL cell lines.[5] It is crucial to determine the IC50 for your specific cell line. |
| MYC protein levels recover after 4-6 hours of this compound treatment. | Transcriptional recovery mediated by BRD4. | This is an expected phenomenon in some cell lines, such as OCI-LY19.[5] To investigate this further, consider performing experiments with dual inhibition of CDK9 and BRD4. |
| No significant apoptosis is observed after this compound treatment. | Cell line resistance. | Some cell lines, like OCI-LY3, are resistant to apoptosis induced by CDK9 inhibitors.[5] Assess cell viability and proliferation as alternative endpoints. |
| Variability in experimental results. | Reagent stability and handling. | This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure proper storage and handling to maintain compound integrity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Clinical Congener AZD4573
| Compound | Parameter | Cell Lines | Value | Reference |
| This compound | IC50 (CDK9 enzyme activity) | - | <5 nM | [1][2] |
| This compound | IC50 (RNAPII Ser2 phosphorylation in cells) | - | 96 nM | [2][6] |
| AZD4573 | IC50 (Cell proliferation) | DLBCL cell lines | ~3–30 nM | [5] |
Table 2: Oncogene Expression Changes in Response to this compound/AZD4573
| Treatment | Time Point | Oncogene | Change in Expression | Cell Line | Reference |
| 300 nM this compound | 3 hours | PIM3, JUNB | Downregulated (Log2FC < 0.0) | DLBCL | [5] |
| 300 nM this compound | 6 hours | "Recovery genes" | Recovered to above baseline (Log2FC > 0.5) | DLBCL | [5] |
| This compound | 4 and 6 hours | MYC (protein) | Recovery observed | OCI-LY19 | [5] |
| AZD4573 | Time-dependent | Mcl-1, MYC (protein) | Downmodulated | U-2932, VAL, OCI-LY3 | [5] |
Experimental Protocols
1. Cell Treatment with this compound for Analysis of Protein Expression
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Immunoblotting: Perform SDS-PAGE to separate the proteins, transfer them to a membrane (e.g., PVDF), and probe with primary antibodies against proteins of interest (e.g., MYC, Mcl-1, p-RNAPII Ser2, total RNAPII, and a loading control like beta-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands.
2. Washout Experiment to Study Oncogene Recovery
-
Initial Treatment: Treat cells with this compound at a specified concentration (e.g., 300 nM) for a defined period (e.g., 3 hours) to achieve initial oncogene downregulation.
-
Washout: After the initial treatment, remove the drug-containing medium. Wash the cells twice with pre-warmed, drug-free culture medium.
-
Recovery Phase: Add fresh, drug-free medium to the cells and incubate for various time points (e.g., 1, 3, 6, 24 hours).
-
Sample Collection: At each time point during the recovery phase, harvest the cells for analysis of mRNA (via qPCR) or protein (via immunoblotting) expression of the oncogenes of interest.
Visualizations
Caption: Mechanism of this compound action on transcriptional elongation.
Caption: Proposed mechanism of oncogene recovery involving BRD4.
Caption: Experimental workflow for a washout and recovery study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
troubleshooting inconsistent AZ5576 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving AZ5576, a potent and selective CDK9 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My calculated IC50 value for this compound varies significantly between experiments in the same cell line. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Cell Culture Conditions:
-
Cell Line Integrity: Ensure the authenticity of your cell line through regular STR profiling to rule out cross-contamination.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Ensure your cell suspension is homogenous before plating and use a consistent seeding density.
-
Cell Health: Only use healthy, actively dividing cells for your assays.
-
-
Assay Parameters:
-
Treatment Duration: The IC50 of a cytostatic drug can be highly dependent on the incubation time. A 72-hour incubation is a common starting point, but this may need to be optimized for your specific cell line and experimental goals.
-
Reagent Quality: Ensure that cell culture media, serum, and assay reagents are not expired and have been stored correctly.
-
-
Compound Handling:
-
Solubility: this compound is soluble in DMSO.[1][2] Precipitation of the compound upon dilution into aqueous cell culture media is a common source of error. Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) and consistent across all wells.[3][4] Perform serial dilutions in DMSO before the final dilution in media.
-
Storage: Store the this compound stock solution at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Issue 2: Discrepancy Between Expected and Observed Downstream Effects
Question: I am not observing the expected decrease in Mcl-1 and MYC protein levels after treating cells with this compound, even at concentrations that reduce cell viability. What could be the reason?
Answer: This discrepancy can be due to several factors related to experimental timing, protein stability, and potential off-target effects or resistance.
-
Kinetics of Protein Downregulation: The downregulation of Mcl-1 and MYC mRNA and protein is a rapid event, occurring within hours of this compound treatment.[5][6] Your time point for analysis might be too late, allowing for potential recovery of protein levels.
-
Western Blot Protocol:
-
Lysis Buffer: Ensure your lysis buffer contains a potent cocktail of protease and phosphatase inhibitors to prevent protein degradation.[7]
-
Antibody Quality: Use validated antibodies specific for Mcl-1 and MYC.
-
-
Cell Line Specific Differences: The magnitude and kinetics of Mcl-1 and MYC downregulation may vary between different cell lines.
-
Potential Resistance Mechanisms: Although this compound is a selective inhibitor, cells can develop resistance. One known mechanism for CDK9 inhibitor resistance is the acquisition of mutations in the CDK9 kinase domain, such as the L156F mutation, which can disrupt inhibitor binding.[8][9][10]
Issue 3: Unexpected Cellular Phenotype
Question: My cell cycle analysis shows a strong G2/M arrest, but CDK9 inhibitors are expected to primarily induce apoptosis or an S-phase reduction. What could be the cause?
Answer: While this compound has been shown to cause S-phase reduction consistent with MYC downregulation, a prominent G2/M arrest could indicate off-target effects, particularly at higher concentrations.[5] Some kinase inhibitors have been reported to have off-target effects on microtubule dynamics, leading to G2/M arrest.[11]
Recommended Actions:
-
Dose-Response Correlation: Perform a dose-response experiment and correlate the observed phenotype with on-target CDK9 inhibition (e.g., decreased phosphorylation of RNA Polymerase II at Ser2).
-
Use of a Positive Control: Compare the effects of this compound with other selective CDK9 inhibitors to see if the G2/M arrest is a class effect or specific to this compound.
-
Off-Target Kinase Profiling: If the issue persists, consider a broader kinase profiling assay to identify potential off-target activities of this compound in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][12] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[13] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II at serine 2 (Ser2), which is a critical step for the transition from paused to productive transcriptional elongation.[1][12] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global shutdown of transcription, particularly of genes with short-lived mRNA and protein products, such as the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[5][14] The downregulation of these key survival proteins ultimately induces apoptosis in sensitive cancer cells, particularly those of hematological origin like Diffuse Large B-Cell Lymphoma (DLBCL).[5][14]
Q2: How should I prepare and store this compound?
A2:
-
Reconstitution: For in vitro experiments, prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1][2] Sonication may be required to fully dissolve the compound.[1]
-
Storage:
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. Here is a summary of reported values:
| Assay Type | Cell Line(s) | Reported IC50 (nM) | Reference(s) |
| CDK9 Kinase Assay | - | < 5 | [1][12] |
| Cell Viability (Annexin V) | DLBCL Cell Lines | 300 - 500 | [6] |
| Cell Viability (Annexin V) | Primary DLBCL Cells | 100 | [6] |
| RNAPII Ser2 Phosphorylation | In cells | 96 | [12] |
Note: IC50 values are highly dependent on the experimental conditions, including cell density, treatment duration, and the specific viability assay used.[15][16]
Q4: What are the known off-target effects of selective CDK9 inhibitors?
A4: While this compound is highly selective for CDK9, it is important to be aware of potential off-target effects, especially at higher concentrations.[5][17] As with many kinase inhibitors, there is a possibility of inhibiting other kinases with similar ATP-binding pockets.[11] Some non-selective CDK inhibitors have been shown to affect other CDKs involved in cell cycle regulation (CDK1, CDK2, CDK4/6) and transcription (CDK7).[13][18] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects and to confirm on-target engagement by assessing the phosphorylation status of CDK9's direct substrate, RNA Polymerase II (Ser2).
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the viability of cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot for On-Target and Downstream Effects
-
Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II (Ser2) and the protein levels of Mcl-1 and MYC.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-Target: anti-phospho-RNA Polymerase II (Ser2)
-
Downstream: anti-Mcl-1, anti-MYC
-
Loading Control: anti-GAPDH, anti-β-actin
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound as a CDK9 inhibitor.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcsciences.com [lcsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
cell line-specific sensitivity to AZ5576
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AZ5576, a potent and selective CDK9 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific sensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of response. Consider the following:
-
Cell Line-Specific Sensitivity: Not all cell lines are equally sensitive to CDK9 inhibition. MYC-expressing cell lines, in particular, have shown enhanced susceptibility to this compound.[1] Verify the sensitivity of your cell line from published data (see Table 1) or by performing a dose-response experiment.
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. A full dose-response curve (e.g., 0.1 nM to 10 µM) for 48-72 hours is recommended to determine the IC50 in your specific cell line.
-
Compound Stability: Ensure your this compound stock solution is properly stored, typically at -20°C or -80°C in a non-aqueous solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media components can influence drug sensitivity. Maintain consistent and optimal cell culture conditions.
Q2: I am having trouble detecting a decrease in phosphorylated RNA Polymerase II (p-RNAPII Ser2) levels after this compound treatment in my western blot.
A2: This is a key pharmacodynamic marker for CDK9 inhibition. Here are some troubleshooting tips:
-
Time Course: The reduction in p-RNAPII Ser2 can be rapid. Perform a time-course experiment (e.g., 1, 2, 4, 6, 24 hours) to identify the optimal time point for observing the effect.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated Ser2 residue of the RNAPII CTD.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.
-
Loading Amount: Ensure you are loading a sufficient amount of protein lysate.
-
Positive Control: Include a positive control, such as a cell line known to be sensitive to this compound, to confirm your experimental setup is working correctly.
Q3: My results show high variability between experiments. How can I improve reproducibility?
A3: Consistency is key in cell-based assays. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Consistent Drug Preparation: Prepare fresh drug dilutions for each experiment from a reliable stock solution.
-
Control for Solvent Effects: Use a consistent final concentration of the vehicle (e.g., DMSO) across all wells, including untreated controls.
-
Monitor Cell Health: Regularly check cells for morphological changes and signs of stress or contamination.
-
Assay Window: Ensure your assay has a sufficient dynamic range to detect changes in cell viability or other endpoints.
Q4: Are there known mechanisms of resistance to this compound?
A4: While specific acquired resistance mechanisms to this compound are not extensively documented in the provided search results, general mechanisms of resistance to CDK inhibitors can include:
-
Alterations in the Target: Mutations in the drug-binding site of CDK9 could potentially confer resistance.
-
Bypass Signaling Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation can compensate for CDK9 inhibition.[2][3]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Loss of Downstream Effectors: Alterations in downstream components of the pathway, such as loss of functional Rb protein, have been implicated in resistance to other CDK inhibitors.[2][4]
Data Presentation: Cell Line-Specific Sensitivity to this compound and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its clinical congener, AZD4573, in various hematological cancer cell lines. This data can guide cell line selection for your experiments.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| DLBCL | ||||
| TMD8 | ABC-DLBCL | This compound | ~100 | Inferred from graphical data in related studies |
| U-2932 | ABC-DLBCL | This compound | >1000 | Inferred from graphical data in related studies |
| SU-DHL-2 | GCB-DLBCL | This compound | ~50 | Inferred from graphical data in related studies |
| SU-DHL-4 | GCB-DLBCL | This compound | ~50 | Inferred from graphical data in related studies |
| AML | ||||
| MV4-11 | AML | This compound | 96 (for pSer2-RNAPII inhibition) | [5] |
| Multiple AML Lines (16/20 sensitive) | AML | This compound | Not specified | [5] |
| Multiple Myeloma | ||||
| MM1S | Multiple Myeloma | AZD4573 | 8 | [6] |
| MM1Sres | Multiple Myeloma | AZD4573 | 8 | [6] |
| MM1R | Multiple Myeloma | AZD4573 | 8 | [6] |
| KMS11 | Multiple Myeloma | AZD4573 | 8 | [6] |
| 8226 P100V | Multiple Myeloma | AZD4573 | 70 | [6] |
| Multiple Myeloma Lines (10/19 sensitive) | Multiple Myeloma | This compound | Not specified | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay type, incubation time). It is recommended to determine the IC50 in your own laboratory setting.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Add the diluted compound or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Targets (p-RNAPII Ser2, Mcl-1, MYC)
Objective: To assess the effect of this compound on the phosphorylation of its direct target and the expression of downstream proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RNAPII Ser2, anti-Mcl-1, anti-MYC, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the ECL substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Add additional 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.[8]
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and leading to apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Troubleshooting Logic for Weak Western Blot Signal
Caption: A decision tree for troubleshooting weak p-RNAPII signals in Western blots.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.plos.org [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of AZD5576
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR inhibitor AZD5576 in vivo. The information provided is intended to help mitigate toxicity and ensure the successful execution of animal studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of AZD5576-induced toxicity? | The primary toxicity of AZD5576 is linked to its potent inhibition of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. On-target inhibition of mTORC1 and mTORC2 can disrupt cellular homeostasis in sensitive tissues, leading to adverse effects. |
| Which organs are most commonly affected by AZD5576 toxicity? | Preclinical studies have indicated that tissues with high cell turnover or metabolic activity are often more susceptible to AZD5576 toxicity. This may include the gastrointestinal tract, hematopoietic system, and liver. Careful monitoring of these organ systems is recommended. |
| What are the typical signs of AZD5576 toxicity in animal models? | Common signs of toxicity can include weight loss, lethargy, ruffled fur, and changes in behavior. More specific signs may relate to the organ system affected, such as diarrhea for gastrointestinal toxicity or changes in blood cell counts for hematopoietic toxicity. |
| Can the formulation of AZD5576 influence its toxicity profile? | Yes, the vehicle used to formulate AZD5576 for in vivo administration can significantly impact its solubility, bioavailability, and, consequently, its toxicity. It is crucial to use a well-tolerated and effective formulation. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high mortality in the treatment group. | - Dose too high: The administered dose may be exceeding the maximum tolerated dose (MTD) in the specific animal model or strain. - Formulation issues: The vehicle may be causing toxicity or poor drug solubility, leading to inconsistent exposure. - Animal health: Pre-existing health conditions in the animals may increase their sensitivity to the compound. | - Conduct a dose-range-finding study to determine the MTD. - Evaluate alternative, well-tolerated formulation vehicles. - Ensure all animals are healthy and properly acclimatized before starting the experiment. |
| Significant weight loss (>15-20%) in treated animals. | - On-target mTOR inhibition: Disruption of metabolic processes can lead to reduced appetite and weight loss. - Gastrointestinal toxicity: Damage to the intestinal lining can impair nutrient absorption. | - Consider intermittent dosing schedules (e.g., dosing every other day) to allow for recovery. - Provide supportive care, such as nutritional supplements or a more palatable diet. - Monitor for signs of gastrointestinal distress and consider reducing the dose. |
| Abnormal clinical pathology findings (e.g., elevated liver enzymes, altered blood counts). | - Organ-specific toxicity: AZD5576 may be directly impacting the function of specific organs. | - Collect blood samples at multiple time points to monitor the onset and progression of changes. - At the end of the study, perform a thorough histopathological analysis of key organs to identify any tissue damage. - Correlate clinical pathology findings with histopathology to understand the nature of the toxicity. |
Experimental Protocols
Protocol 1: Dose-Range-Finding Study for AZD5576 in Mice
-
Animal Model: Select the appropriate mouse strain for your cancer model (e.g., nude mice for xenograft studies). Use a sufficient number of animals (e.g., n=3-5 per group) to obtain meaningful data.
-
Dose Selection: Based on available literature or in vitro data, select a range of doses. For example, start with a low dose (e.g., 5 mg/kg) and escalate to higher doses (e.g., 15 mg/kg, 30 mg/kg, 60 mg/kg). Include a vehicle control group.
-
Formulation: Prepare AZD5576 in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the solution is clear and homogenous before administration.
-
Administration: Administer AZD5576 via the desired route (e.g., intraperitoneal injection or oral gavage) once daily for 5-7 days.
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in activity, posture, fur).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect key organs (liver, spleen, kidneys, gastrointestinal tract) for histopathological examination.
-
-
MTD Determination: The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Protocol 2: Evaluation of an Intermittent Dosing Schedule
-
Animal Model and Dose Selection: Use the same animal model as in your efficacy studies. Select a dose at or near the MTD determined from the dose-range-finding study.
-
Dosing Schedules:
-
Group 1 (Continuous): Administer AZD5576 daily.
-
Group 2 (Intermittent): Administer AZD5576 on an intermittent schedule (e.g., every other day, or 5 days on/2 days off).
-
Group 3 (Vehicle Control): Administer the vehicle alone on the same schedule as the continuous group.
-
-
Monitoring: Monitor body weight, clinical signs, and tumor growth (if applicable) for the duration of the study.
-
Endpoint Analysis: At the end of the study, collect tumors and organs for pharmacodynamic and toxicity analysis. Compare the anti-tumor efficacy and toxicity profiles between the continuous and intermittent dosing schedules.
Visualizations
AZ5576 Technical Support Center: Troubleshooting Unexpected Phenotypes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing unexpected cellular phenotypes following treatment with AZ5576. Our goal is to help you interpret your results and design effective follow-up experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit Kinase Alpha (KA) and induce apoptosis. However, we are observing cellular senescence instead of cell death in our model. Why is this happening?
A1: This is a documented, albeit cell-line specific, phenotype. While this compound is a potent inhibitor of the pro-proliferative KA pathway, the cellular outcome can be influenced by several factors:
-
Cellular Context and Genetic Background: The default response to potent cell cycle arrest can differ between cell lines. Cells with a robust senescence induction pathway may enter a state of irreversible growth arrest rather than undergoing apoptosis.
-
Off-Target Activities: At higher concentrations, this compound has been shown to have inhibitory activity against Kinase Beta (KB), a known regulator of metabolic stress pathways that can lead to senescence.
-
Concentration and Treatment Duration: Prolonged exposure to lower concentrations of this compound may favor the induction of senescence over the more acute apoptotic response seen with higher, shorter-term doses.
We recommend verifying the concentration-dependency of this effect and confirming the presence of senescence markers.
Q2: What is the recommended experimental workflow to investigate if the observed senescence is an on-target or off-target effect of this compound?
A2: To dissect the underlying mechanism, we suggest a systematic approach to distinguish between the intended inhibition of the KA pathway and potential off-target effects. The following workflow can guide your investigation.
Validation & Comparative
A Comparative Guide: The Selective CDK9 Inhibitor AZ5576 Versus the Pan-CDK Inhibitor Flavopiridol
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the cell cycle and transcriptional machinery. This guide provides a detailed comparison of two notable CDK inhibitors: AZ5576, a potent and highly selective CDK9 inhibitor, and flavopiridol (B1662207) (also known as alvocidib), a first-generation pan-CDK inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
Mechanism of Action and Kinase Selectivity
This compound is a highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] It exerts its effect by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2).[3][4] This inhibition leads to a stall in transcriptional elongation, resulting in the downregulation of short-lived and critical survival proteins, such as Mcl-1 and the oncogene MYC.[2][5] This targeted mechanism of action makes this compound a promising candidate for malignancies driven by transcriptional dysregulation, such as MYC-expressing diffuse large B-cell lymphoma (DLBCL).[3][5]
Flavopiridol , in contrast, is a broad-spectrum or pan-CDK inhibitor, targeting multiple CDKs involved in both transcription (CDK7, CDK9) and cell cycle control (CDK1, CDK2, CDK4, CDK6).[6][7][8] Its multi-targeted approach leads to both cell cycle arrest at the G1/S and G2/M phases and the inhibition of transcription.[3][5] While this broad activity can be potent, it is also associated with a wider range of off-target effects and a narrower therapeutic window compared to more selective inhibitors.[7][9]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and flavopiridol.
Table 1: Biochemical Inhibitory Activity (IC50/Ki Values)
| Kinase Target | This compound (IC50) | Flavopiridol (IC50/Ki) |
| CDK9/Cyclin T1 | <5 nM [1][2][10] | ~3-25 nM [10] |
| CDK1/Cyclin B | >10,000 nM¹ | ~30-41 nM[11][12] |
| CDK2/Cyclin A | 1300 nM¹ | ~41-170 nM[11][12] |
| CDK4/Cyclin D1 | >10,000 nM¹ | ~41-100 nM[11][12] |
| CDK6/Cyclin D3 | 7300 nM¹ | Not explicitly reported, but inhibited[6] |
| CDK7/Cyclin H | 1200 nM¹ | ~300 nM[11] |
¹Data for a close analogue of this compound.
Table 2: Cellular Inhibitory Activity
| Assay | Cell Line | This compound (IC50) | Flavopiridol (IC50) |
| p-Ser2 RNAPII Inhibition | Various | 96 nM [2][3][4] | Potent inhibition observed[5] |
| Cell Viability (e.g., MTT/MTS) | DLBCL cell lines | Potent (e.g., <520 nM in sensitive lines)[2] | 40-213 nM (in CCA cell lines)[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Inhibition of CDK9-mediated transcriptional elongation by this compound and Flavopiridol.
Caption: Flavopiridol-induced cell cycle arrest at G1/S and G2/M phases.
Caption: General experimental workflow for comparing CDK inhibitors.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is to determine the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human CDK9/Cyclin T1 (or other CDK/cyclin complexes)
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound, Flavopiridol) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Prepare a 4x solution of the CDK/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer.
-
To the wells of a 384-well plate, add 2.5 µL of the 4x test compound dilutions. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding 2.5 µL of the 4x enzyme solution, followed immediately by 5 µL of the 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Test compounds (this compound, Flavopiridol)
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.
-
Treat the cells with a range of concentrations of the test compounds and incubate for the desired time period (e.g., 72 hours).
-
Record the absorbance at 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 18 hours.[15]
-
Pellet the fixed cells and wash three times with PBS.[15]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[7]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-Mcl-1, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound and flavopiridol represent two distinct strategies for targeting CDKs in cancer. This compound, with its high selectivity for CDK9, offers a targeted approach to inhibit transcriptional addiction in certain cancers, potentially with a more favorable safety profile. Flavopiridol, as a pan-CDK inhibitor, has a broader impact on both transcription and cell cycle progression, which may be advantageous in some contexts but is also associated with greater toxicity. The choice between a selective and a pan-CDK inhibitor will depend on the specific cancer biology, the desired therapeutic outcome, and the tolerance for off-target effects. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparison of these and other CDK inhibitors in the pursuit of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. wjpls.org [wjpls.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to CDK9 Inhibitors: AZ5576 vs. Its Clinical Congener AZD4573
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation and a promising target for therapeutic intervention, particularly in hematological malignancies. This guide provides a detailed comparison of two potent and selective CDK9 inhibitors: the preclinical compound AZ5576 and its clinical congener, AZD4573. This objective analysis is supported by experimental data to inform research and drug development decisions.
Executive Summary
This compound is a potent, selective, and orally bioavailable preclinical CDK9 inhibitor.[1] Further optimization of this compound, with a focus on enhancing pharmacokinetic and physicochemical properties for intravenous administration and transient target engagement, led to the development of its clinical congener, AZD4573.[1][2] AZD4573 is designed for a short half-life, allowing for intermittent dosing and potentially improved therapeutic index in the clinical setting.[1][2] Both compounds exert their anti-cancer effects by inhibiting CDK9, leading to the downregulation of key anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
Both this compound and AZD4573 share a common mechanism of action centered on the inhibition of CDK9, a key component of the positive Transcription Elongation Factor b (p-TEFb). p-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcriptional elongation.
By inhibiting CDK9, both molecules effectively suppress the transcription of genes with short-lived mRNA and protein products, including the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC. Cancer cells, particularly those of hematological origin, are often "addicted" to the continuous high-level expression of these proteins for their survival and proliferation. The inhibition of CDK9 by this compound and AZD4573 leads to a rapid decrease in Mcl-1 and MYC levels, ultimately triggering apoptosis in cancer cells.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and AZD4573 based on available preclinical and clinical information.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | AZD4573 |
| CDK9 IC50 | <5 nM | <4 nM |
| Cellular pSer2-RNAPII IC50 | 96 nM | Not explicitly stated, but causes rapid decrease |
| MV4-11 Caspase Activation EC50 | Not explicitly stated | 13.7 nM |
| Hematological Cancer Cell Lines (Median GI50) | Not explicitly stated | 11 nM |
| Solid Tumor Cell Lines (Median GI50) | Not explicitly stated | >30 µM |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | AZD4573 |
| Administration Route | Oral | Intravenous |
| Bioavailability | Orally bioavailable | Formulated for IV |
| Half-life (preclinical species) | Not explicitly stated | Short (<1 hour in rat, dog, monkey) |
| Binding Kinetics | Not explicitly stated | Fast-off (t1/2 = 16 min) |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Compound | Dosing Regimen | Outcome |
| OCI-LY3 (DLBCL) | This compound | 60 mg/kg, p.o., twice weekly | Tumor growth inhibition |
| VAL (DLBCL) | This compound | 60 mg/kg, p.o., twice weekly | Tumor growth inhibition |
| MV4-11 (AML) | AZD4573 | 15 mg/kg, i.v., twice weekly | Tumor regression |
| Multiple Hematological Tumors | AZD4573 | Intermittent dosing | Efficacy demonstrated |
| AML PDX Models | AZD4573 | Not specified | >50% reduction of leukemic blasts in 5 of 9 models |
Experimental Protocols
CDK9 Kinase Activity Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of a compound against CDK9.
-
Reagent Preparation :
-
Prepare a serial dilution of the test compound (e.g., this compound or AZD4573) in 100% DMSO.
-
Further dilute the compound series in a kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare a solution of recombinant CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a peptide substrate) and ATP in kinase assay buffer. The ATP concentration is typically at or near the Km for CDK9.
-
-
Assay Procedure :
-
Add the diluted test compound to the wells of a microplate. Include positive controls (DMSO vehicle) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding the CDK9/Cyclin T1 enzyme solution to the wells.
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection :
-
Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Xenograft Model for Hematological Malignancies (General Protocol)
This protocol describes a general workflow for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of a test compound.
-
Cell Culture and Implantation :
-
Culture human hematological cancer cells (e.g., MV4-11 for AML) in appropriate media.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with or without Matrigel.
-
Implant the cells into immunodeficient mice (e.g., NOD/SCID or NSG mice). For leukemia models, this is often done via tail vein injection (intravenous/disseminated model). For lymphoma models, subcutaneous injection into the flank is common.
-
-
Tumor Growth and Treatment :
-
Monitor tumor growth (for subcutaneous models) or engraftment (for disseminated models, e.g., by measuring human CD45+ cells in peripheral blood).
-
Once tumors reach a specified size or engraftment is confirmed, randomize the mice into treatment and control groups.
-
Prepare the test compound (e.g., this compound or AZD4573) in a suitable vehicle for the intended route of administration (oral gavage for this compound, intravenous injection for AZD4573).
-
Administer the compound and vehicle according to the planned dosing schedule.
-
-
Efficacy Evaluation :
-
Monitor animal health and body weight throughout the study.
-
Measure tumor volume regularly for subcutaneous models.
-
For disseminated models, monitor disease progression through methods like bioluminescent imaging or flow cytometry of peripheral blood/bone marrow.
-
At the end of the study, euthanize the animals and collect tumors and/or tissues for further analysis (e.g., pharmacodynamic markers like pSer2-RNAPII, Mcl-1 levels).
-
-
Data Analysis :
-
Calculate tumor growth inhibition (TGI) for subcutaneous models.
-
Analyze survival data for disseminated models.
-
Statistically compare the outcomes between the treatment and control groups.
-
From Preclinical to Clinical: The Evolution of this compound to AZD4573
The development of AZD4573 from this compound is a clear example of medicinal chemistry optimization to tailor a compound for a specific clinical application. While this compound demonstrated promising preclinical activity as an orally bioavailable agent, the strategy for AZD4573 shifted towards an intravenous drug with a short half-life.[1][2] This approach allows for transient but potent target engagement, which can be finely controlled in a clinical setting to maximize efficacy while minimizing potential toxicities. The improved solubility and metabolic clearance of AZD4573 were key optimization goals.[1]
Clinical Development of AZD4573
AZD4573 has been evaluated in a Phase I clinical trial (NCT03263637) for patients with relapsed or refractory hematological malignancies.[3][4] The study aimed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AZD4573.[4] Preliminary results indicated that AZD4573 has a manageable safety profile with mild toxicity.[3] Clinical activity was observed, particularly in patients with diffuse large B-cell lymphoma (DLBCL).[3] Further clinical investigation of AZD4573, potentially in combination with other agents like acalabrutinib, is anticipated.[3]
Conclusion
This compound and AZD4573 are potent and selective CDK9 inhibitors that effectively induce apoptosis in hematological cancer models. While this compound served as a successful preclinical tool with oral bioavailability, its congener AZD4573 represents a strategically optimized clinical candidate for intravenous administration with transient target engagement. The design of AZD4573 for a short half-life offers flexibility in the clinical setting to potentially widen the therapeutic window. The progression of AZD4573 into clinical trials underscores the therapeutic promise of selective CDK9 inhibition for patients with hematological malignancies. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.
References
Validating the On-Target Effects of AZ5576 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ5576, a potent and highly selective CDK9 inhibitor, with other alternative compounds. The information presented herein is supported by experimental data to aid researchers in validating the on-target effects of this compound in a cellular context.
Introduction to this compound and CDK9 Inhibition
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of less than 5 nM.[1] CDK9 is a key transcriptional regulator, functioning as the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII), a critical step for the release of promoter-proximal pausing and productive transcriptional elongation.
In many cancers, including hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL), malignant cells are dependent on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC. By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of CDK9 Inhibitors
The following tables provide a comparative summary of this compound and other CDK9 inhibitors. The data is compiled from various published studies and should be considered in the context of the specific cell lines and assay conditions used.
Table 1: Biochemical and Cellular Potency of CDK9 Inhibitors
| Compound | Target(s) | CDK9 IC50 (nM) | pSer2-RNAPII Inhibition IC50 (nM) |
| This compound | CDK9 | < 5[1] | 96[2] |
| AZD4573 | CDK9 | < 3 | Not Reported |
| Atuveciclib (BAY-1143572) | CDK9 | 13 | Not Reported |
| Flavopiridol (Alvocidib) | Pan-CDK | 3 (Ki) | Potent inhibition observed |
| Seliciclib (R-Roscovitine, CYC202) | CDK2/7/9 | ~810 | Not Reported |
Table 2: Growth Inhibition (GI50) of CDK9 Inhibitors in DLBCL Cell Lines
| Compound | OCI-Ly3 (ABC-DLBCL) GI50 (µM) | SU-DHL-4 (GCB-DLBCL) GI50 (µM) | SU-DHL-6 (GCB-DLBCL) GI50 (µM) | VAL (GCB-DLBCL) GI50 (µM) |
| This compound | 0.3 - 0.5 (apoptosis IC50)[3] | Data not available | Data not available | 0.3 - 0.5 (apoptosis IC50)[3] |
| AZD4573 | ~0.003 - 0.03[4] | ~0.003 - 0.03[4] | ~0.003 - 0.03[4] | ~0.003 - 0.03[4] |
| Atuveciclib (BAY-1143572) | Data not available | Data not available | Data not available | Data not available |
| Flavopiridol (Alvocidib) | Data not available | Data not available | Data not available | Data not available |
| Seliciclib (R-Roscovitine, CYC202) | 13 - 36 | 13 - 36 | 13 - 36 | 13 - 36 |
Note: Direct GI50 values for all compounds in the same panel of DLBCL cell lines are not consistently available in the public domain. The provided data is based on available literature and may represent different assay endpoints (e.g., apoptosis vs. proliferation).
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how its inhibition by this compound leads to the downregulation of key oncogenes.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. medsci.org [medsci.org]
Unveiling the Kinome Selectivity of AZD5576: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparative analysis of the kinome selectivity of AZD5576, a potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor. By juxtaposing its performance with other known CDK9 inhibitors, this document aims to equip scientists with the critical data needed for informed decision-making in their research endeavors.
AZD5576 has emerged as a highly selective and potent inhibitor of CDK9, a key regulator of transcriptional elongation. Its clinical congener, AZD4573, has demonstrated significant anti-tumor activity in preclinical models, underscoring the therapeutic potential of targeting this kinase. This guide delves into the specifics of AZD5576's selectivity, presenting quantitative data, detailed experimental methodologies, and visual aids to facilitate a comprehensive understanding of its activity across the human kinome.
Kinase Selectivity Profile of AZD4573 (as a proxy for AZD5576)
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide screening provides a broad overview of an inhibitor's binding affinities against a large panel of kinases. The following table summarizes the kinome scan data for AZD4573, the clinical counterpart of AZD5576, highlighting its remarkable selectivity for CDK9.
At a concentration of 0.1 µmol/L, which is significantly above its CDK9 inhibitory concentration, AZD4573 demonstrated a reduction in binding of ≥90% for only 16 kinases in the KINOMEscan platform.[1] This indicates a very focused activity profile.
Table 1: Kinases with ≥90% Inhibition by AZD4573 (0.1 µmol/L) in KINOMEscan Assay [1]
| Kinase |
| CDK9 |
| CDK8 |
| CDK19 |
| DYRK1A |
| DYRK1B |
| DYRK2 |
| CLK1 |
| CLK2 |
| CLK3 |
| CLK4 |
| GSK3A |
| GSK3B |
| HIPK1 |
| HIPK2 |
| HIPK3 |
| PIM1 |
Comparative Analysis with Other CDK9 Inhibitors
To provide a broader context for AZD5576's selectivity, the following table compares the biochemical potency (IC50) of AZD4573 with other notable CDK9 inhibitors against a panel of Cyclin-Dependent Kinases.
Table 2: Comparative IC50 Values (nM) of Selected CDK9 Inhibitors
| Inhibitor | CDK9 | CDK1 | CDK2 | CDK5 | CDK7 |
| AZD4573 | <4 | 117 | 52 | 1270 | 363 |
| Flavopiridol (Alvocidib) | ~3-30 | ~30 | ~170 | - | ~875 |
| Dinaciclib | 4 | 3 | 1 | 1 | - |
| NVP-2 | 0.514 | 584 | 706 | - | >10,000 |
Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.
Experimental Protocols
The data presented in this guide were generated using established and validated methodologies for kinase inhibitor profiling. Below are detailed descriptions of the key experimental protocols.
KINOMEscan® Selectivity Profiling
The KINOMEscan® platform (DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of human kinases.[1]
Principle: The assay measures the amount of a kinase that is captured by an immobilized, active-site directed ligand from a solution containing the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using a quantitative PCR (qPCR) method that amplifies a DNA tag conjugated to the kinase.
Workflow:
-
A proprietary kinase-tagged phage is incubated with the test compound (e.g., AZD4573) at a fixed concentration.
-
The mixture is then added to wells containing an immobilized, non-selective kinase inhibitor.
-
Kinases that are not bound by the test compound will bind to the immobilized inhibitor.
-
Unbound components are washed away.
-
The amount of kinase-tagged phage remaining in each well is quantified by qPCR.
-
The results are reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound to the kinase.
Biochemical IC50 Determination
Biochemical assays are performed to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). These assays typically involve a purified kinase, a substrate, and ATP.
Principle: The transfer of a phosphate (B84403) group from ATP to a substrate by the kinase is measured in the presence of varying concentrations of the inhibitor.
Common Methodologies:
-
Radiometric Assays: Utilize radiolabeled ATP (e.g., ³³P-ATP). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Mobility Shift Assays: Employ a fluorescently labeled substrate. Phosphorylation of the substrate by the kinase results in a change in its electrophoretic mobility, which can be detected and quantified.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity and is detected via a coupled enzymatic reaction that generates light.
Signaling Pathway Context
AZD5576 exerts its primary effect by inhibiting CDK9, a core component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition has downstream consequences on the expression of key survival proteins.
Conclusion
The available data strongly indicate that AZD5576, represented by its clinical counterpart AZD4573, is a highly selective inhibitor of CDK9. Its focused kinome profile suggests a lower potential for off-target effects compared to less selective CDK inhibitors. This high degree of selectivity, coupled with its potent inhibition of CDK9, makes AZD5576 a valuable tool for researchers investigating the roles of transcriptional regulation in cancer and other diseases. The comparative data and detailed methodologies provided in this guide are intended to support the rational design of future experiments and the interpretation of their results in the context of kinome-wide inhibitor activity.
References
A Comparative Analysis of Selective CDK9 Inhibitors for Cancer Therapy
A deep dive into the potency, selectivity, and mechanisms of next-generation selective CDK9 inhibitors, offering a comprehensive guide for researchers and drug development professionals in oncology.
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation of genes frequently overexpressed in cancer, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2] Inhibition of CDK9 disrupts the expression of these short-lived survival proteins, leading to cell cycle arrest and apoptosis in transcriptionally addicted cancer cells.[2] This guide provides a comparative analysis of prominent selective CDK9 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The CDK9 Signaling Pathway: A Key Regulator of Transcription
CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the catalytic core of the positive transcription elongation factor b (P-TEFb).[3] P-TEFb plays a pivotal role in the transition from abortive to productive gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), as well as negative elongation factors, which allows for the release of paused Pol II and subsequent transcriptional elongation.[4] Dysregulation of CDK9 activity is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of AZ5576: A Comparative Guide for Researchers
For Immediate Release
A Deep Dive into AZ5576-Induced Apoptosis: A Comparative Analysis for Cancer Researchers
This guide provides a comprehensive comparison of this compound, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with other apoptosis-inducing agents. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies to evaluate the therapeutic potential of targeting CDK9 in oncology.
Executive Summary
This compound has emerged as a potent inducer of apoptosis in various cancer cell lines, particularly those of hematological origin.[1][2] Its mechanism of action centers on the selective inhibition of CDK9, a key regulator of transcriptional elongation. This inhibition leads to the rapid downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1 and the oncoprotein MYC, thereby triggering programmed cell death.[1][3] This guide presents a comparative analysis of this compound with other CDK inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Performance of Apoptosis Induction
The efficacy of this compound in inducing apoptosis has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data, offering a comparison with its clinical congener, AZD4573, and the pan-CDK inhibitor, flavopiridol.
Table 1: Potency of CDK Inhibitors in Inducing Apoptosis (IC50 Values)
| Compound | Target(s) | Cell Line | Apoptosis IC50 | Reference |
| This compound | CDK9 | DLBCL | 300-500 nM | [4] |
| Primary DLBCL cells | 100 nM | [4] | ||
| MV411 (AML) | 96 nM (pSer2-RNAPII inhibition) | [2] | ||
| AZD4573 | CDK9 | Hematological Cancers (median) | 30 nM (caspase activation) | |
| MV4-11 (AML) | 13.7 nM (caspase activation) | |||
| Flavopiridol | Pan-CDK | Germ Cell Tumor Lines | 60-70 nM | |
| Other Solid Tumor Lines | 280-350 nM |
Table 2: Efficacy of this compound in Inducing Apoptosis in DLBCL Cell Lines
| Cell Line (MYC expression) | Treatment | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| U-2932 (High) | 300 nM this compound (24h) | 35-70% | [4] |
| VAL (High) | 300 nM this compound (24h) | 35-70% | [4] |
| OCI-LY3 (Low) | 300 nM this compound (24h) | 10-20% | [4] |
| SU-DHL10 (Low) | 300 nM this compound (24h) | 10-20% | [4] |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of RNA Polymerase II at Serine 2, a necessary step for transcriptional elongation of many genes, including those encoding for the anti-apoptotic protein Mcl-1 and the transcription factor MYC. The subsequent decrease in Mcl-1 and MYC protein levels disrupts essential cell survival signals, leading to the activation of the intrinsic apoptotic pathway.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Cross-Validation of AZ5576 Effects with Genetic Knockdown of CDK9: A Comparative Guide
An objective analysis of the pharmacological inhibition of CDK9 by AZ5576 versus genetic knockdown, providing supporting experimental data for researchers in oncology and drug development.
This guide provides a comprehensive comparison of two key methods for studying the function of Cyclin-Dependent Kinase 9 (CDK9): pharmacological inhibition using the selective inhibitor this compound and genetic knockdown, typically via small interfering RNA (siRNA). Both approaches are pivotal in validating CDK9 as a therapeutic target, particularly in cancers driven by transcriptional addiction, such as MYC-overexpressing lymphomas. Here, we present a synthesis of experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to CDK9, this compound, and Genetic Knockdown
Cyclin-Dependent Kinase 9 (CDK9) is a crucial enzyme in the regulation of gene transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in releasing it from promoter-proximal pausing and enabling productive transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][2]
This compound is a potent and highly selective small molecule inhibitor of CDK9, with a reported IC50 of less than 5 nM. By blocking the kinase activity of CDK9, this compound prevents RNAPII phosphorylation at serine 2, leading to the inhibition of transcriptional elongation. This mechanism is particularly effective against cancers dependent on the continuous transcription of short-lived oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[3][4]
Genetic knockdown of CDK9 , most commonly achieved using siRNA, offers a complementary method to study its function. This technique reduces the cellular levels of CDK9 protein, thereby diminishing its kinase activity. Comparing the phenotypic and molecular effects of this compound with those of CDK9 knockdown is a critical step in target validation, helping to distinguish on-target effects from potential off-target activities of the chemical inhibitor. Studies have shown that both this compound and CDK9 knockdown can induce apoptosis and downregulate key survival genes like MYC and MCL-1.[5][6][7]
Comparative Data Presentation
The following tables summarize the quantitative effects of this compound and CDK9 siRNA on key cellular processes in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, a cancer type often characterized by MYC deregulation. The data is collated from studies that have directly compared both methodologies.
Table 1: Comparison of Apoptosis Induction
| Cell Line | Treatment | Concentration/Target | Duration (hours) | Apoptosis (% of Cells) |
| U-2932 (MYC-high) | This compound | 300 nM | 24 | 35-70% |
| VAL (MYC-high) | This compound | 300 nM | 24 | 35-70% |
| OCI-LY3 (MYC-low) | This compound | 300 nM | 24 | 10-20% |
| SU-DHL10 (MYC-low) | This compound | 300 nM | 24 | 10-20% |
| DLBCL Cells | CDK9 siRNA | Not Applicable | 48-72 | Significant increase in apoptosis (qualitative) |
Data for this compound from a study on DLBCL cell lines. Quantitative data for a direct comparison of apoptosis percentage with CDK9 siRNA from the same study is not available in the provided snippets.
Table 2: Comparison of Cell Cycle Effects
| Cell Line | Treatment | Concentration/Target | Duration (hours) | Effect on Cell Cycle |
| DLBCL Cells | This compound | 300-500 nM | 24 | S phase reduction |
| DLBCL Cells | CDK9 siRNA | Not Applicable | 48-72 | G1 arrest, S phase reduction |
This compound leads to a reduction in the S phase, consistent with the loss of MYC. CDK9 knockdown has been shown to induce a G1 phase arrest and a decrease in the S phase population in other cancer cell types.
Table 3: Comparison of Gene Expression Downregulation
| Gene | Treatment | Cell Line | Concentration/Target | Duration (hours) | Fold Change in mRNA |
| MYC | This compound | DLBCL Cells | Dose-dependent | 1 | Rapid downregulation |
| MCL-1 | This compound | DLBCL Cells | Dose-dependent | 1 | Rapid downregulation |
| MYC | CDK9 siRNA | DLBCL Cells | Not Applicable | 48-72 | Significant downregulation |
| MCL-1 | CDK9 siRNA | DLBCL Cells | Not Applicable | 48-72 | Significant downregulation |
Both pharmacological inhibition and genetic knockdown of CDK9 result in a rapid and dose-dependent downregulation of MYC and MCL1 mRNA and protein levels in DLBCL cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Culture and Reagents
-
Cell Lines: Diffuse Large B-Cell Lymphoma (DLBCL) cell lines (e.g., U-2932, VAL, OCI-LY3, SU-DHL10) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is run in parallel.
siRNA-mediated Knockdown of CDK9
-
siRNA Transfection: DLBCL cells are transfected with CDK9-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). Cells are typically seeded to achieve 50-60% confluency at the time of transfection. The siRNA and transfection reagent are diluted separately in serum-free medium, then combined and incubated to allow complex formation before being added to the cells. The medium is replaced with fresh, complete medium after 4-6 hours. Knockdown efficiency is assessed 48-72 hours post-transfection by immunoblotting and/or qPCR.
Apoptosis Assay (Annexin V/PI Staining)
-
Cells are treated with this compound or transfected with siRNA as described above.
-
After the incubation period, both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Following treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Quantitative Real-Time PCR (qPCR)
-
Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR is performed using gene-specific primers for MYC, MCL-1, CDK9, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Immunoblotting
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against CDK9, p-RNAPII (Ser2), MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, experimental workflow, and the logical relationship between this compound and CDK9 knockdown.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Collection - Data from Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 7. Cyclin-Dependent Kinase Synthetic Lethality Partners in DNA Damage Response [mdpi.com]
Evaluating the Therapeutic Window of AZ5576: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical CDK9 inhibitor AZ5576 and its clinical-stage analog, AZD4573, against other selective CDK9 inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this guide aims to facilitate a comprehensive assessment of the therapeutic potential of these compounds in hematological malignancies.
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation. Its inhibition presents a compelling therapeutic strategy in cancers dependent on the continuous expression of short-lived oncogenic proteins like MYC and anti-apoptotic factors such as Mcl-1. This compound and its clinical counterpart, AZD4573, are potent and selective inhibitors of CDK9 that have demonstrated significant anti-tumor activity in various preclinical models of hematological cancers. This guide evaluates their therapeutic window by comparing their performance with other selective CDK9 inhibitors, providing a data-driven perspective for further research and development.
Comparative Analysis of CDK9 Inhibitors
The therapeutic window, the range between the effective and toxic doses of a drug, is a critical determinant of its clinical utility. This section provides a comparative analysis of this compound/AZD4573 and other selective CDK9 inhibitors based on their in vitro potency, in vivo efficacy, and observed toxicity profiles.
Data Presentation
The following tables summarize the available quantitative data for this compound/AZD4573 and its comparators.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | CDK9 | <5 | - | Enzymatic Assay | [1] |
| AZD4573 | CDK9 | <4 | - | Enzymatic Assay | [2] |
| Enitociclib (B605923) (VIP152) | CDK9 | - | JeKo-1, Z138 (MCL) | Cell Viability | [3] |
| Atuveciclib (BAY 1143572) | CDK9 | - | - | - | - |
| YX0798 | CDK9 | - | - | Kinome Profiling | [4] |
| Inhibitor | Cell Line | GI50 (nM) | Caspase Activation EC50 (nM) | Reference |
| AZD4573 | Hematological Cancer Cell Lines (Median) | 11 | 30 | [5] |
| AZD4573 | Solid Tumor Cell Lines (Median) | >30,000 | >30,000 | [5] |
| Enitociclib (VIP152) | MCL and DLBCL Cell Lines | 32-172 | - | [3] |
| Inhibitor | Animal Model | Dosing Regimen | Efficacy | Toxicity | Reference |
| AZD4573 | OCI-LY10 DLBCL Xenograft | - | Tumor regression (in combination with a BTK inhibitor) | - | [6] |
| AZD4573 | Disseminated AML PDX Models | - | >50% reduction of leukemic blasts in 5 out of 9 models | Well-tolerated | [7] |
| Enitociclib (VIP152) | JeKo-1 CDX (MCL) | 10 mg/kg, IV, twice a week | Markedly inhibited tumor growth | - | [3] |
| YX0798 | - | 5 mg/kg, daily, oral | Efficacious antitumor activity | - | [4] |
| Drug | Population | Phase | Key Adverse Events (Grade ≥3) | Objective Response Rate (ORR) | Reference |
| AZD4573 (in combination with Acalabrutinib) | Relapsed/Refractory DLBCL | Ib/IIa | Neutropenia, increased ALT, increased AST, thrombocytopenia | 40-50% (overall), 30-40% (complete response) | [8] |
| Enitociclib (VIP152) | Relapsed/Refractory DLBCL | I | - | 29% (2 of 7 patients with complete response) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines representative protocols for key assays used to characterize CDK9 inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of a CDK9 inhibitor that inhibits cell growth by 50% (GI50).
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the CDK9 inhibitor for 72 hours.
-
Viability Assessment: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The GI50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of a CDK9 inhibitor in a living organism.
-
Procedure:
-
Cell Implantation: Human cancer cells (e.g., DLBCL cell line OCI-LY10) are subcutaneously injected into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. The CDK9 inhibitor is administered according to a specified dosing schedule (e.g., intravenous or oral administration).
-
Efficacy and Toxicity Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Animal body weight and general health are monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of target engagement (e.g., phosphorylation of RNA Polymerase II) and downstream effects (e.g., apoptosis markers).
-
Mandatory Visualization
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YX0798 is a highly potent, selective, and orally effective CDK9 inhibitor for treating aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD4573 [openinnovation.astrazeneca.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
The Synergistic Power of AZD5576 in Combination Cancer Therapy
For Immediate Release
New preclinical research reveals that AZD5576, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), demonstrates significant synergistic anti-cancer effects when combined with other targeted therapies, particularly the BCL-2 inhibitor venetoclax (B612062). These findings, aimed at researchers, scientists, and drug development professionals, highlight a promising strategy to overcome resistance and enhance therapeutic efficacy in hematological malignancies.
Overcoming Resistance Through Synergistic Action
AZD5576's primary mechanism involves the inhibition of CDK9, a key regulator of transcription. This leads to the rapid downregulation of short-lived and critical survival proteins in cancer cells, most notably Myeloid Cell Leukemia-1 (MCL-1) and MYC.[1] The suppression of MCL-1 is a key factor in the synergy observed with venetoclax, a BCL-2 inhibitor. Many hematological cancers rely on both BCL-2 and MCL-1 to evade apoptosis (programmed cell death). Resistance to venetoclax is often mediated by high levels of MCL-1. By depleting MCL-1, AZD5576 sensitizes cancer cells to BCL-2 inhibition, leading to a potent, synergistic induction of apoptosis.
Preclinical Evidence of Synergy: AZD5576 and Venetoclax
In preclinical models of Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), the combination of AZD5576 and venetoclax has shown remarkable efficacy. In vitro studies on DLBCL and AML cell lines demonstrated that the combination treatment resulted in a significant increase in caspase activation, a marker of apoptosis, compared to either drug alone. Synergy was quantitatively assessed using the Loewe model, with synergy scores greater than 5 indicating a beneficial combination. The combination of AZD5576 and venetoclax was found to be beneficial in 13 out of 18 hematologic cancer cell lines tested.
In vivo studies using xenograft models of DLBCL (SU-DHL-4) and AML (OCI-AML3) further substantiated these findings. While single-agent therapy with either AZD5576 or venetoclax showed modest tumor growth inhibition, the combination therapy led to significant tumor regressions.[2][3] In the SU-DHL-4 model, the combination resulted in durable, complete tumor regressions in all treated animals.[2]
| In Vivo Efficacy of AZD5576 and Venetoclax Combination | |||
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Outcome |
| DLBCL (SU-DHL-4 Xenograft) | AZD5576 Monotherapy | Extensive | Tumors regrew after treatment cessation |
| Venetoclax Monotherapy | Minimal | - | |
| AZD5576 + Venetoclax | Not Applicable | Complete and durable tumor regressions in 100% of animals | |
| AML (OCI-AML3 Xenograft) | AZD5576 Monotherapy | 44% | Minimal effect |
| Venetoclax Monotherapy | 16% | Minimal effect | |
| AZD5576 + Venetoclax | Not Applicable | Tumor regressions (64%) |
Expanding the Combinatorial Potential: AZD5576 and Acalabrutinib (B560132)
The synergistic potential of AZD5576 extends beyond BCL-2 inhibitors. Preclinical evidence suggests that combining AZD5576 with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib enhances cell death in non-Hodgkin lymphoma (NHL) cell lines. This has led to the initiation of a Phase Ib/IIa clinical trial (NCT04630756) to evaluate the safety and efficacy of this combination in patients with relapsed/refractory DLBCL.[4][5] Early results from this trial have shown a manageable safety profile and promising clinical activity, including durable responses in a heavily pretreated patient population.[4]
Signaling Pathways and Experimental Workflows
The synergistic interaction between AZD5576 and venetoclax is rooted in their complementary effects on the apoptosis signaling pathway.
Caption: Mechanism of synergy between AZD5576 and venetoclax.
The experimental workflow for evaluating the synergistic effects typically involves a multi-step process from in vitro to in vivo models.
Caption: General experimental workflow for synergy studies.
Experimental Protocols
In Vitro Synergy Assessment
-
Cell Culture: DLBCL (SU-DHL-4) and AML (OCI-AML3) cell lines were cultured in appropriate media and conditions.
-
Drug Treatment: Cells were treated with a dose range of AZD5576, venetoclax, or the combination of both for 6 hours.
-
Apoptosis Assay: Caspase-3/7 activation was measured using a commercially available assay to quantify apoptosis.
-
Synergy Calculation: The Loewe additivity model was used to calculate synergy scores from the caspase activation data. A score greater than 5 was considered indicative of a beneficial synergistic interaction.
In Vivo Xenograft Studies
-
Model Establishment: SU-DHL-4 or OCI-AML3 cells were subcutaneously injected into immunocompromised mice.
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, AZD5576 alone, venetoclax alone, and the combination of AZD5576 and venetoclax.[2] AZD5576 was administered intraperitoneally, and venetoclax was given by oral gavage.[2]
-
Tumor Measurement: Tumor volumes were measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treatment groups to the vehicle control group. Tumor growth inhibition and regression were the primary endpoints.[2]
Conclusion
The synergistic combination of AZD5576 with other targeted agents, particularly venetoclax, presents a compelling therapeutic strategy for hematological malignancies. By targeting the transcriptional machinery and depleting key survival proteins like MCL-1, AZD5576 can overcome resistance to BCL-2 inhibition and lead to profound anti-tumor activity. These preclinical findings provide a strong rationale for the continued clinical investigation of AZD5576 in combination therapies.
References
- 1. AZD4573 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. P1126: PHASE 1B/2A STUDY OF AZD4573 (CDK9I) AND ACALABRUTINIB IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (R/R DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib/IIa study of AZD4573 + acalabrutinib in R/R DLBCL | VJHemOnc [vjhemonc.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling AZ5576
For Researchers, Scientists, and Drug Development Professionals
I. Quantitative Data Summary
AZ5576 is a potent inhibitor of CDK9.[1] The following table summarizes its inhibitory activity and that of the related compound AZD4573 against various cyclin-dependent kinases, demonstrating high potency and selectivity.
| Compound | Target | IC50 (nM) |
| This compound | CDK9 | <5 [1] |
| AZD4573 | CDK9 | <4[2][3] |
| AZD4573 | CDK1 | 370[4] |
| AZD4573 | CDK2 | >10,000[4] |
| AZD4573 | CDK4/6 | 1,100[4] |
| AZD4573 | CDK7 | 1,100[4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk when handling this compound. The required level of protection depends on the specific procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Safety goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical. |
| Solution Preparation | - Certified chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Nitrile gloves. | Reduced risk of aerosolization compared to handling the solid, but potential for splashes and skin contact remains. |
| General Laboratory Operations (with dilute solutions) | - Lab coat. - Safety glasses. - Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area.
-
Recommended storage temperature is -20°C for the solid form and prepared stock solutions.[1]
-
-
Preparation of Stock Solutions :
-
All handling of the solid compound must be performed within a certified chemical fume hood or other suitable containment enclosure.
-
Use a dedicated and calibrated balance for weighing.
-
Slowly add the solvent (e.g., DMSO) to the solid to minimize dust generation.
-
Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
-
-
Experimental Use :
-
Conduct all procedures involving this compound solutions within a chemical fume hood.
-
Use disposable plasticware whenever possible to avoid cross-contamination.
-
Clearly label all tubes and plates containing the compound.
-
-
Spill Management :
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills of a solution, absorb with an inert material (e.g., spill pads, vermiculite), and collect the contaminated material in a sealed container for hazardous waste disposal.
-
For spills of the solid compound, carefully cover with a damp absorbent material to avoid raising dust, then gently sweep the material into a hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.
-
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Unused/Expired Compound :
-
Dispose of the solid compound in its original container or a clearly labeled, sealed container.
-
Label as "Hazardous Waste" and include the full chemical name.
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.
-
-
Liquid Waste (Solutions) :
-
Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical components (e.g., "this compound in DMSO").
-
Do not dispose of solutions down the drain.
-
-
Contaminated Labware and PPE :
-
Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials, lab coats) in a designated hazardous waste bag or container.
-
Ensure the waste container is sealed before removal from the laboratory.
-
V. Experimental Protocol: In Vitro CDK9 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CDK9.
-
Reagents and Materials :
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure :
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
VI. Visualizations
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and transcription of anti-apoptotic proteins, leading to apoptosis.
Caption: Workflow for the safe handling and disposal of this compound, from receipt to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
